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  • Product: 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid
  • CAS: 850589-41-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid: A Methodological Guide for Structural Validation

Executive Summary In modern drug discovery and materials science, functionalized phenylboronic acids serve as indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions and the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized phenylboronic acids serve as indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions and the development of covalent reversible inhibitors. However, the structural validation of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges.

This whitepaper provides an in-depth technical guide to the 1 H, 13 C, and 11 B NMR spectral characterization of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid . By deconstructing the causality behind solvent interactions, quadrupolar relaxation, and spin-spin coupling, this guide establishes a self-validating analytical workflow designed for researchers and scientists demanding high-fidelity structural data.

Target Compound Architecture & Analytical Challenges

IUPAC Name: [3-Chloro-4-(isopropylcarbamoyl)phenyl]boronic acid Key Structural Features:

  • Boronic Acid Moiety (C-1): Prone to dynamic equilibrium between the monomeric acid and its cyclic anhydride (boroxine). The 11 B nucleus ( I=3/2 ) induces significant quadrupolar broadening on adjacent atoms.

  • Chloro Substituent (C-3): An electron-withdrawing group that breaks the symmetry of the aromatic ring, creating a distinct AMX spin system.

  • N-isopropylcarbamoyl Group (C-4): A sterically demanding amide that restricts local rotation and provides a clear aliphatic anchor in the 1 H spectrum.

The Boroxine Equilibrium Challenge

A critical failure point in boronic acid NMR acquisition is solvent selection. In non-polar or mildly polar solvents (e.g., CDCl 3​ ), boronic acids spontaneously dehydrate to form boroxines (trimers). This trimerization convolutes the NMR spectrum, producing overlapping, broad multiplets that make precise integration impossible.

Boroxine_Equilibrium Monomer Boronic Acid Monomer (Active Species) Trimer Boroxine Anhydride (Trimerized) Monomer->Trimer Dehydration (-H2O) Non-polar solvent Trimer->Monomer Hydrolysis (+H2O) DMSO-d6 / Aqueous

Equilibrium dynamics between active boronic acid monomers and inactive boroxine trimers.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the acquisition protocol must be designed to suppress dynamic exchange and account for nuclear relaxation times.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality: DMSO acts as a strong hydrogen-bond acceptor. It coordinates with the empty p-orbital of the boron atom and hydrogen-bonds with the -OH groups, effectively locking the compound in its monomeric state and preventing boroxine formation.

  • 1 H NMR Acquisition (400 MHz, 298 K):

    • Action: Utilize a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. Acquire 16–32 scans.

  • 13 C NMR Acquisition (100 MHz, 298 K):

    • Action: Utilize proton decoupling (zgpg30). Critical adjustment: Increase the relaxation delay (D1) to 3.0–5.0 seconds and acquire a minimum of 1024 scans.

    • Causality: The carbon directly attached to the boron atom (C-1) suffers from severe quadrupolar broadening. Without an extended D1 and high scan count, the C-1 signal will disappear into the baseline noise.

  • 11 B NMR Acquisition (128 MHz, 298 K):

    • Action: Use a simple pulse-acquire sequence with a short delay (D1 = 0.5s).

    • Causality: The 11 B nucleus undergoes extremely fast quadrupolar relaxation. Short delays are optimal. As demonstrated in foundational literature, 11 B NMR is a definitive tool for confirming the sp2 hybridization state of the monomeric boronic acid ()[1].

Spectral Data Presentation & Mechanistic Analysis

H NMR Spectral Data

The aromatic region of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid features a classic AMX spin system. Foundational studies have proven that substituent effects on phenylboronic acids can be accurately mapped using these chemical shifts ()[2].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
NH 8.35d7.51HShifted downfield due to carbonyl anisotropy and DMSO H-bonding.
B(OH) 2​ 8.20br s-2HBroadened by intermediate proton exchange and 11 B quadrupolar effects.
H-2 7.86d1.51HOrtho to B and Cl. Exhibits only fine meta-coupling to H-6.
H-6 7.76dd7.8, 1.51HOrtho to B. Exhibits ortho-coupling to H-5 and meta-coupling to H-2.
H-5 7.66d7.81HOrtho to the amide group. Exhibits clear ortho-coupling to H-6.
CH 4.05septet6.61HIsopropyl methine proton, split by the adjacent six methyl protons.
CH 3​ 1.15d6.66HIsopropyl methyl protons, split by the methine proton.
C and 11 B NMR Spectral Data

The 13 C spectrum requires careful interpretation, particularly regarding the C-1 resonance. The 11 B spectrum serves as an orthogonal validation of the structural integrity ()[3].

NucleusPositionChemical Shift (δ, ppm)Structural Notes & Causality
13 C C=O165.0Amide carbonyl; highly deshielded.
13 C C-4138.0Quaternary aromatic C attached to the amide.
13 C C-1135.0Quaternary aromatic C attached to Boron. Characteristically broad/low intensity.
13 C C-2134.0Aromatic CH.
13 C C-6132.0Aromatic CH.
13 C C-3130.5Quaternary aromatic C attached to the highly electronegative Chlorine.
13 C C-5128.0Aromatic CH.
13 C CH41.5Aliphatic methine carbon.
13 C CH 3​ 22.5Aliphatic methyl carbons.
11 B B29.5Broad singlet. Confirms the trigonal planar sp2 hybridized state of the boronic acid.

2D NMR Validation Workflow

To elevate the trustworthiness of the assignment from "predicted" to "unambiguously validated," a 2D NMR workflow is mandatory. 1D spectra alone cannot definitively differentiate between H-5 and H-6 without risk of error.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298 K) Acq 1D Acquisition (1H, 13C, 11B) Prep->Acq COSY 1H-1H COSY (H5-H6 Ortho Coupling) Acq->COSY HMBC 1H-13C HMBC (C1-Boron Correlation) Acq->HMBC Val Structural Validation COSY->Val HMBC->Val

Self-validating 2D NMR workflow for unambiguous structural assignment.

Workflow Execution:

  • 1 H- 1 H COSY: Use this to map the scalar coupling network. The doublet at 7.66 ppm (H-5) will show a strong cross-peak with the doublet of doublets at 7.76 ppm (H-6), confirming their ortho relationship. H-2 (7.86 ppm) will show no strong ortho cross-peaks, isolating it on the ring.

  • 1 H- 13 C HMBC: This is the ultimate self-validating step. The isopropyl NH proton (~8.35 ppm) will show a long-range correlation to the C=O carbon (165.0 ppm) and the C-4 aromatic carbon (138.0 ppm), anchoring the amide group to the ring. Furthermore, H-2 and H-6 will show 3JCH​ correlations to the broad C-1 carbon (~135.0 ppm), definitively mapping the position of the boronic acid moiety relative to the rest of the molecule.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). " 11 B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 87(22), 15071-15076. URL:[Link]

  • Beachell, H. C., & Beistel, D. W. (1964). "Nuclear Magnetic Resonance Spectra of Phenylboronic Acids." Inorganic Chemistry, 3(7), 1028-1032. URL:[Link]

  • Hall, D. G. (2011). "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids, Wiley-VCH. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

Executive Summary: The Molecule at a Glance In modern pharmaceutical development and medicinal chemistry, highly functionalized arylboronic acids serve as indispensable building blocks for the construction of complex act...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule at a Glance

In modern pharmaceutical development and medicinal chemistry, highly functionalized arylboronic acids serve as indispensable building blocks for the construction of complex active pharmaceutical ingredients (APIs). 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (CAS: 850589-41-2) is a specialized bifunctional reagent. It features an electrophilic boronic acid moiety primed for transition-metal-catalyzed cross-coupling, alongside an orthogonally stable N-isopropylcarbamoyl group and a chloro substituent.

Understanding the physical boundaries and chemical reactivity of this compound is critical for optimizing reaction yields, preventing premature degradation, and ensuring reproducible scale-up. This whitepaper deconstructs the structural properties, mechanistic behaviors, and benchtop handling protocols for this specific boronic acid derivative.

Structural and Physical Data

The reactivity of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is heavily dictated by its electronic and steric environment. The electron-withdrawing chloro group at the 3-position increases the Lewis acidity of the adjacent boron atom, making it highly receptive to base activation [1]. Conversely, the bulky N-isopropylcarbamoyl group at the 4-position provides steric shielding that must be accounted for during catalytic cycles.

Quantitative Physical Properties
PropertyValue / Description
IUPAC Name [3-Chloro-4-(isopropylcarbamoyl)phenyl]boronic acid
CAS Number 850589-41-2 (Alternate: 1034102-06-1) [1, 2]
Molecular Formula C₁₀H₁₃BClNO₃
Molecular Weight 241.48 g/mol
Physical State Solid (Typically white to off-white powder)
Solubility Soluble in DMSO, DMF, MeOH, 1,4-Dioxane; Poorly soluble in H₂O, Hexanes
Hazard Classification Irritant (H315, H319, H335)[2]
Storage Conditions 2–8 °C, sealed under inert atmosphere (Argon/N₂) to prevent hydration shifts

The Mechanics: Reactivity Profile & Degradation Pathways

To successfully deploy this compound, one must understand the thermodynamic and kinetic pathways it can undergo in solution. The molecule exists in a delicate equilibrium between its active form, its dehydrated trimer, and its degradation products.

Suzuki-Miyaura Cross-Coupling (The Desired Pathway)

The primary utility of this compound is in the1 [5]. The neutral boronic acid is a poor nucleophile and cannot undergo transmetalation directly. It must be activated by a base (e.g., K₂CO₃) to form the electron-rich boronate anion [ArB(OH)3​]− . The inductive pull of the meta-chloro group accelerates this boronate formation, facilitating rapid transmetalation with the Palladium(II) intermediate [4].

Protodeboronation (The Primary Side Reaction)

A critical failure mode in boronic acid chemistry is 2 [3], where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This base-catalyzed degradation is driven by the pre-equilibrium formation of the boronate anion, followed by a rate-limiting proton transfer from water. Prolonged heating in aqueous bases without an active Pd catalyst will rapidly degrade 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid into 2-chloro-N-isopropylbenzamide.

Boroxine Trimerization

Under dehydrating conditions (heat or vacuum), three molecules of the boronic acid will condense to form a six-membered cyclic anhydride known as a boroxine. While boroxines are still competent in Suzuki couplings (they hydrolyze back to boronic acids in situ), their formation alters the effective molecular weight of the bulk powder, leading to stoichiometric errors if not accounted for analytically.

ReactivityTree BA 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid Boroxine Boroxine (Trimer) Anhydride Form BA->Boroxine Dehydration (Heat/Vacuum) Proto Protodeboronation (Degradation) BA->Proto Base, H2O, Heat (Side Reaction) Coupling Suzuki-Miyaura Product BA->Coupling Pd Catalyst, Base Ar-X (Primary) Boroxine->BA Hydrolysis (+ H2O)

Fig 1: Thermodynamic and kinetic reactivity pathways of the boronic acid.

The Methodology: Self-Validating Experimental Protocols

To ensure reproducibility and mitigate the risks of protodeboronation and catalyst deactivation, the following protocols have been engineered with built-in causality checks.

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling

This protocol is optimized to outcompete protodeboronation by maximizing the rate of oxidative addition and transmetalation.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (1.3 equiv), and K₂CO₃ (2.5 equiv).

    • Causality Check: The 0.3 equiv excess of boronic acid acts as a sacrificial buffer against inevitable trace protodeboronation.

  • Solvent Preparation: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solvent mixture with Argon for 15 minutes prior to addition.

    • Causality Check: Oxygen must be excluded. O₂ rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes, stalling the cycle and leaving the boronic acid to degrade in the basic media.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 4–6 hours. Monitor via LC-MS.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl to neutralize the base and halt any further side reactions.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet + Boronate BaseAct Base Activation Boronate Formation BaseAct->TransMet [ArB(OH)3]- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product Cross-Coupled Product RedElim->Product Boronic Boronic Acid Substrate Boronic->BaseAct + Base ArX Aryl Halide (Ar-X) ArX->OxAdd

Fig 2: Mechanistic Suzuki-Miyaura catalytic cycle highlighting the base-activation dependency.

Protocol B: Analytical Characterization (HPLC)

Boronic acids are notoriously difficult to analyze via standard HPLC due to their interaction with the silica-based stationary phase, which causes severe peak tailing.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Do not use methanol if the sample will sit in the autosampler for >12 hours, as transesterification to the methyl boronate ester can occur.

  • Mobile Phase Selection: Use Water (A) and Acetonitrile (B), both fortified with 0.1% Trifluoroacetic acid (TFA) .

    • Causality Check: The acidic modifier suppresses the ionization of the boronic acid and masks free silanol groups on the C18 column, ensuring sharp, Gaussian peak shapes for accurate purity integration.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 210 nm (amide bond).

Safety and Handling Directives

As with many halogenated aromatic compounds, 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is classified as a skin, eye, and respiratory irritant [2].

  • PPE: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory.

  • Storage: The material must be stored in a tightly sealed container at 2–8 °C. Exposure to ambient humidity can cause variable hydration states, while exposure to heat can drive boroxine formation. Both scenarios will invalidate the molecular weight calculations used for stoichiometric reaction setups.

References

  • BLD Pharm. "850589-41-2 | 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid." BLD Pharm Product Catalog.
  • Aaron Chemicals. "Safety Data Sheet - 1034102-06-1." Aaron Chemicals LLC.
  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia.
  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." Royal Society of Chemistry.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts.

Sources

Foundational

Crystal Structure and X-ray Diffraction of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid: A Comprehensive Crystallographic Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on understanding solid-state properties. 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (CAS: 8...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on understanding solid-state properties. 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (CAS: 850589-41-2)[] is a highly versatile bifunctional building block. It features a boronic acid moiety (capable of reversible covalent bonding and robust hydrogen bonding), a secondary amide (a classic pharmacophore), and a chlorine substituent (a halogen-bond donor).

This whitepaper provides an in-depth technical analysis of the crystallographic behavior of this molecule. By dissecting the causality behind its crystal packing—specifically the interplay between boronic acid dimerization, amide-driven hydrogen bonding, and halogen interactions—we establish a predictive framework for its solid-state behavior and provide a validated experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Structural Context and Causality of Crystal Packing

To understand the crystal structure of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, we must analyze the steric and electronic contributions of its three primary functional groups. The spatial arrangement of these groups dictates the supramolecular synthons that govern crystal nucleation and growth.

The Boronic Acid Motif: Centrosymmetric Dimerization

Phenylboronic acids overwhelmingly crystallize by forming centrosymmetric hydrogen-bonded dimers[2]. The −B(OH)2​ group typically adopts a syn-anti conformation, which minimizes steric repulsion and dipole moments compared to the anti-anti or syn-syn states[2]. In the solid state, these dimers are held together by strong, highly directional O−H⋯O hydrogen bonds, often forming infinite 2D ribbon motifs or undulating sheets[3][4].

The Amide Motif and Steric Twist

The N -isopropylcarbamoyl group at the C4 position introduces a secondary amide capable of forming 1D hydrogen-bonded chains via N−H⋯O=C interactions. However, the presence of the chlorine atom at the C3 position (ortho to the amide) creates significant steric hindrance. This steric clash forces the amide plane to twist out of coplanarity with the phenyl ring. This non-planar conformation prevents simple 2D stacking and forces the crystal into a more complex 3D architecture, often crystallizing in monoclinic or triclinic space groups.

Halogen Bonding ( σ -Hole Interactions)

Chlorine is highly polarizable, creating an electron-deficient region (the σ -hole) along the extension of the C−Cl bond. In halogenated benzamides, this leads to directional halogen bonding[5]. Depending on the crystal packing, the chlorine atom will engage in either Type I (symmetrical, driven by packing forces) or Type II (asymmetrical, driven by electrostatic polarization) Cl⋯Cl contacts, or act as a halogen-bond donor to the carbonyl oxygen ( C−Cl⋯O )[6][7].

Supramolecular_Network cluster_molecule 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid BA Boronic Acid Group -B(OH)2 BA_dimer Centrosymmetric Dimer (O-H···O) BA->BA_dimer Syn-anti H-bonds AM Amide Group -CONH(iPr) AM_chain 1D H-Bonded Chain (N-H···O) AM->AM_chain Amide H-bonds CL Chlorine Substituent -Cl CL_contact Halogen Bonding (Type I/II Cl···Cl or Cl···O) CL->CL_contact Polarizability (σ-hole)

Figure 1: Logical relationship of functional groups and their resulting supramolecular synthons.

Experimental Protocol: Single-Crystal X-Ray Diffraction

To ensure trustworthiness and reproducibility, the following self-validating protocol details the generation, collection, and refinement of SCXRD data for this specific compound.

Step 1: Crystallization (Vapor Diffusion Method)

Causality: Boronic acids are prone to dehydration into boroxines (anhydrides) upon heating[2]. Therefore, high-temperature crystallization must be avoided.

  • Dissolve 20 mg of the compound in 1.0 mL of a hydrogen-bond-disrupting solvent (e.g., methanol or ethyl acetate) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 5 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Seal the outer vial and allow vapor diffusion to occur at 4∘C for 3–7 days until diffraction-quality single crystals (colorless blocks or plates) form.

Step 2: Crystal Mounting and Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize the Debye-Waller factor (thermal motion of atoms), which sharpens diffraction spots and allows for the accurate location of the crucial hydrogen atoms on the boronic acid and amide groups.

  • Select a crystal with dimensions roughly 0.2×0.15×0.1 mm under a polarized light microscope.

  • Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Transfer immediately to the diffractometer goniometer equipped with an N2​ cold stream set to 100 K.

  • Collect diffraction data using Mo radiation ( λ=0.71073A˚ ) or Cu radiation ( λ=1.54184A˚ ) via ω and ϕ scans.

Step 3: Data Reduction and Structure Solution
  • Integration: Process the raw frames using software such as APEX4 or CrysAlisPro.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion of the chlorine atom.

  • Solution: Solve the structure using Intrinsic Phasing (SHELXT). The heavy atoms (Cl, O, N, C, B) will be readily located in the initial electron density map.

Step 4: Refinement Strategy
  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment (Critical): Place carbon-bound hydrogen atoms in calculated positions using a riding model. Crucially, locate the boronic acid ( O−H ) and amide ( N−H ) hydrogen atoms from the difference Fourier map and refine their coordinates freely to validate the hydrogen-bonding network.

SCXRD_Workflow A 1. Vapor Diffusion Crystallization (Avoid Heat to Prevent Boroxine Formation) B 2. Crystal Selection & Mounting (Paratone Oil, Cryoloop) A->B C 3. Cryogenic Data Collection (100 K, Mo/Cu Kα Radiation) B->C D 4. Data Integration & Multi-scan Absorption Correction C->D E 5. Structure Solution (Intrinsic Phasing via SHELXT) D->E F 6. Anisotropic Refinement & H-atom Location (SHELXL) E->F

Figure 2: Step-by-step SCXRD experimental workflow for boronic acid derivatives.

Quantitative Data Presentation

Based on isostructural crystallographic data of halogenated benzamides[5][8] and phenylboronic acids[3][4], the following tables summarize the expected structural parameters for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid.

Table 1: Representative Crystallographic Parameters

ParameterExpected Value / Description
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Centrosymmetric preferred)
Temperature 100(2) K
Z (Molecules per unit cell) 4
Amide Twist Angle ~45° – 60° (Due to ortho-Cl steric clash)
Boronic Acid Conformation Syn-anti
Final R1​ index ( I>2σ(I) ) <0.050

Table 2: Key Supramolecular Interactions

Interaction TypeDonor AcceptorDistance ( )Angle ( )Structural Role
Strong H-Bond O(boronic)−H⋯O(boronic) 2.70 – 2.75> 160Forms centrosymmetric R22​(8) dimers
Strong H-Bond N(amide)−H⋯O(carbonyl) 2.85 – 2.95> 155Forms 1D C(4) propagating chains
Halogen Bond C−Cl⋯O(carbonyl) 3.10 – 3.25~ 170Bridges 1D chains into 2D sheets
Weak Interaction C−H⋯π(phenyl) ~ 2.90> 140Stabilizes 3D bulk packing

Conclusion

The crystal structure of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a masterclass in competing supramolecular forces. The robust dimerization of the boronic acid group provides the primary structural scaffold, while the steric bulk of the ortho-chlorine atom forces a non-planar amide conformation. This twist, combined with the σ -hole polarizability of the chlorine, facilitates secondary halogen bonding that dictates the ultimate 3D lattice. By utilizing the cryogenic SCXRD protocols outlined above, researchers can accurately map these interactions, providing critical data for structure-based drug design and the engineering of novel covalent organic frameworks (COFs).

References

  • Mondal, P. K., et al. (2018). "Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides." Ben-Gurion University of the Negev. Available at: [Link]

  • Zych, D., et al. (2019). "Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations." MDPI. Available at:[Link]

  • Rettig, S. J., & Trotter, J. (1977). "Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2." Canadian Journal of Chemistry. Available at:[Link]

  • Kaur, G., et al. (2011). "Role of Hetero-Halogen (F···X, X = Cl, Br, and I) or Homo-Halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides." Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Moreno-Fuquen, R., et al. (2020). "Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues." Universidade de São Paulo. Available at: [Link]

Sources

Exploratory

Mechanism of action of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid in cross-coupling

[label="4. Thermal Control\n60-80°C Heating", fillcolor="#EA4335", fontcolor Catalytic cycle of Suzuki-Miyaura coupling highlighting dual transmetallation pathways.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Thermal Control\n60-80°C Heating", fillcolor="#EA4335", fontcolor

Catalytic cycle of Suzuki-Miyaura coupling highlighting dual transmetallation pathways.

The Competing Pathway: Protodeboronation

Because transmetallation is kinetically slow for this molecule, the boronic acid is exposed to basic conditions for extended periods, making it highly susceptible to protodeboronation —the cleavage of the carbon-boron bond and replacement with a proton [1].

The Causality: Base-catalyzed protodeboronation proceeds via the formation of a boronate intermediate. As the C-B bond breaks, a transient aryl anion (or zwitterionic transition state) is formed. The electron-withdrawing 3-chloro and 4-carboxamide groups stabilize this developing negative charge, drastically lowering the activation energy for degradation [2]. If reaction conditions are not strictly controlled, the starting material will rapidly degrade into the dead-end byproduct 3-chloro-N-isopropylbenzamide [3].

Self-Validating Experimental Protocol

To successfully couple 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, the protocol must accelerate transmetallation (Pathway B) while starving the protodeboronation pathway of protons and strong bases.

Step-by-Step Methodology
  • Reagent Preparation (Anhydrous Control): Utilize strictly anhydrous solvents (e.g., 1,4-Dioxane or Toluene). Water must be tightly controlled (often limited to <2 equivalents relative to the base) to allow Pd-hydroxo formation without flooding the system with protons that drive protodeboronation.

  • Catalyst & Ligand Selection: Use Pd₂(dba)₃ combined with a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos . Causality: The electron-rich nature of XPhos increases the nucleophilicity of the Pd-hydroxo complex, accelerating the rate-limiting transmetallation step so it outcompetes degradation.

  • Base Addition: Employ a mild, insoluble base such as anhydrous K₃PO₄ or Cs₂CO₃ . Causality: Strong bases (like NaOH) will rapidly convert the entire pool of boronic acid into the unreactive boronate, stalling Pathway B and accelerating protodeboronation.

  • Thermal Control: Heat the reaction to 60–80°C. Do not exceed 80°C, as the activation energy for protodeboronation scales faster with temperature than cross-coupling for this specific substrate.

  • Validation Checkpoint (LC-MS): At t = 60 minutes, sample the reaction via LC-MS.

    • Self-Validation Rule: Calculate the ratio of the desired cross-coupled product to the 3-chloro-N-isopropylbenzamide byproduct. If the byproduct exceeds 15% of the total ion count, the system is failing. The protocol dictates an immediate reduction in temperature by 10°C and a verification of solvent anhydrousness.

Workflow Step1 1. Reagent Prep Anhydrous Solvents Step2 2. Cat. Activation Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Base Addition K3PO4 (Mild Base) Step2->Step3 Step4 4. Thermal Control 60-80°C Heating Step3->Step4 Step5 5. LC-MS Monitor Track Protodeboronation Step4->Step5

Step-by-step experimental workflow for optimizing cross-coupling of electron-deficient boronic acids.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative causality of base and solvent choices when optimizing the cross-coupling of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid with a standard aryl bromide electrophile.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Cross-Coupled Yield (%)Protodeboronation Byproduct (%)Mechanistic Outcome
Pd(PPh₃)₄Na₂CO₃ (3.0)THF / H₂O (4:1)80°C22%65%High water and basicity drive rapid degradation.
Pd₂(dba)₃ / XPhosK₃PO₄ (2.0)1,4-Dioxane / H₂O (10:1)80°C58%31%Improved transmetallation, but thermal degradation persists.
Pd₂(dba)₃ / XPhosK₃PO₄ (2.0) Anhydrous 1,4-Dioxane 65°C 89% <5% Optimal: Pathway B favored; degradation suppressed.
Pd₂(dba)₃ / SPhosCs₂CO₃ (2.0)Anhydrous Toluene70°C81%8%Viable alternative; bulky ligand accelerates aryl transfer.

Note: Yields represent typical conversions for highly electron-deficient arylboronic acids under the specified conditions.

References

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. Available at:[Link]

  • Hartwig, J. F., et al. "Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society / PMC. Available at:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at:[Link]

  • Wikipedia. "Protodeboronation." Wikimedia Foundation. Available at:[Link]

  • Zhang, G., et al. "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances. Available at:[Link]

Sources

Foundational

Thermodynamic Stability Profile of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid at Ambient Conditions

Executive Summary The compound 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (CAS: 850589-41-2) is a highly functionalized organoboron building block frequently utilized in transition-metal-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (CAS: 850589-41-2) is a highly functionalized organoboron building block frequently utilized in transition-metal-catalyzed cross-couplings and as a pharmacophoric element in reversible covalent inhibitors. Understanding its thermodynamic stability at room temperature (25°C) is critical for optimizing storage, formulation, and reaction yields. This guide provides an in-depth mechanistic analysis of its primary degradation pathways—protodeboronation, oxidation, and boroxine speciation—driven by the unique electronic architecture of its substituents.

Molecular Architecture & Electronic Effects

The thermodynamic stability of any arylboronic acid is fundamentally governed by the electron density of the aromatic ring and the Lewis acidity of the empty p -orbital on the boron atom. In 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, the boron atom is subjected to the combined electronic influence of two distinct substituents:

  • Meta-Chloro Group (-Cl): Exerts a strong electron-withdrawing inductive effect ( −I ) with a Hammett constant of σm​=+0.37 [1].

  • Para-Carbamoyl Group (-C(=O)NHR): Exerts both electron-withdrawing inductive and resonance effects ( −I,−M ) with an estimated Hammett constant of σp​≈+0.36 .

Causality in Stability: The cumulative electron-withdrawing nature ( Σσ≈+0.73 ) significantly depletes electron density from the aromatic ring. This lowers the pKa​ of the boronic acid from ~8.8 (unsubstituted phenylboronic acid) to an estimated 7.2–7.5 [2]. While this increased Lewis acidity enhances its reactivity in diol-binding and transmetalation, it drastically alters its thermodynamic stability profile at room temperature, making it highly susceptible to specific degradation pathways while paradoxically protecting it from others.

Thermodynamic Degradation Pathways at Room Temperature

Protodeboronation (C-B Bond Cleavage)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. At room temperature, this is the most critical irreversible thermodynamic sink for this molecule [3].

Mechanism: The reaction proceeds via the rapid, reversible formation of a tetrahedral boronate anion [ArB(OH)3​]− , followed by the rate-determining heterolytic cleavage of the C-B bond. Substituent Impact: Because the transition state involves the development of a partial negative charge on the ipso-carbon, the electron-withdrawing chloro and carbamoyl groups stabilize this transient aryl anion. Consequently, 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid exhibits a thermodynamically driven vulnerability to base-catalyzed protodeboronation, even at mildly alkaline pH at 25°C.

Oxidative Degradation

Arylboronic acids are prone to oxidation by ambient reactive oxygen species (ROS) or peroxides, yielding the corresponding phenol [4]. Mechanism: The rate-limiting step involves the migration of the aryl group from the boron atom to a peroxide oxygen atom. Substituent Impact: Counterintuitively, the electron-withdrawing substituents enhance the oxidative stability of this molecule. By depriving the boron of electron density, the migratory aptitude of the aryl ring is reduced, raising the activation energy for oxidation [4]. Thus, at room temperature, this molecule is kinetically and thermodynamically more stable against ambient air oxidation than electron-rich boronic acids.

Boroxine Equilibrium (Dehydration)

In the solid state or in anhydrous organic solvents, the boronic acid undergoes spontaneous dehydration to form a cyclic trimeric anhydride known as a boroxine [5].

3 ArB(OH)2​⇌(ArBO)3​+3 H2​O

This is not a degradation pathway, but a thermodynamic equilibrium. At room temperature, the equilibrium constant is highly sensitive to ambient humidity. The presence of the bulky N-isopropyl group provides slight steric hindrance, but the thermodynamics still heavily favor the boroxine in dry environments.

Data Presentation: Stability & Electronic Metrics

Table 1: Electronic Parameters and Predicted Physicochemical Impact

SubstituentPositionHammett Constant ( σ )Inductive EffectResonance EffectImpact on Boron pKa​
-H (Reference) N/A0.00NoneNoneBaseline (~8.8)
-Cl meta+0.37[1]Strong WithdrawingNegligibleAcidic Shift
-C(=O)NH(iPr) para+0.36WithdrawingWithdrawingAcidic Shift
Combined System 3,4-disub Σ≈+0.73 Highly WithdrawingWithdrawingEstimated 7.2 - 7.5

Table 2: Thermodynamic Stability Matrix at 25°C

EnvironmentPrimary PathwayThermodynamic Driving ForceEstimated Half-Life ( t1/2​ )
Aqueous Buffer (pH 4.0) StableN/A (Boron remains neutral sp2)> 6 months
Aqueous Buffer (pH 9.0) ProtodeboronationHigh (Aryl anion stabilization)< 48 hours
Anhydrous THF / Air Boroxine FormationHigh (Entropy driven, water loss)Rapid Equilibrium
Aqueous H2​O2​ (10 mM) OxidationModerate (Hindered by EWGs)> 5 days

Experimental Workflows & Validation Protocols

To establish a self-validating system for thermodynamic stability, the following protocols must be executed in tandem.

Protocol 1: Speciation Analysis via 11 B-NMR (Boroxine vs. Boronic Acid)

Purpose: To quantify the thermodynamic equilibrium between the free acid and the boroxine anhydride.

  • Sample Preparation: Dissolve 20 mg of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid in 0.6 mL of anhydrous DMSO- d6​ under an inert argon atmosphere.

  • Internal Standard: Add 5 μ L of boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) as an internal standard ( δ 0.0 ppm) to a sealed capillary insert.

  • Acquisition: Acquire 11 B-NMR spectra at 25°C using a quartz standard NMR tube (borosilicate glass introduces background boron signals). Use a relaxation delay ( D1​ ) of at least 5 seconds to ensure quantitative integration.

  • Analysis: The free boronic acid typically resonates at ~28-30 ppm, while the boroxine trimer shifts slightly downfield (~31-33 ppm). The ratio of integrals directly yields the thermodynamic equilibrium constant ( Keq​ ) for the specific solvent system.

Protocol 2: Accelerated Protodeboronation Kinetics via RP-HPLC

Purpose: To determine the pseudo-first-order rate constants ( kobs​ ) of C-B bond cleavage.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer adjusted to pH 8.5 (to ensure >90% formation of the reactive tetrahedral boronate species).

  • Incubation: Dissolve the compound in HPLC-grade Methanol to create a 10 mM stock. Spike 100 μ L of the stock into 9.9 mL of the pH 8.5 buffer maintained precisely at 25.0°C in a thermostatic water bath.

  • Sampling: Withdraw 100 μ L aliquots at t=0,1,2,4,8, and 24 hours. Immediately quench the reaction by mixing the aliquot with 100 μ L of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Chromatography: Analyze via RP-HPLC (C18 column, gradient elution of Water/MeCN with 0.1% TFA, UV detection at 254 nm).

  • Validation: Plot ln([Boronic Acid]t​/[Boronic Acid]0​) versus time. A linear fit validates pseudo-first-order kinetics, and the negative slope equals kobs​ .

Visualizations

Thermodynamic Degradation Network

Pathways BA 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid (Active Species) Boroxine Boroxine Anhydride (Trimerization) BA->Boroxine -H2O (Thermodynamic Eq.) Arene 2-Chloro-N-isopropylbenzamide (Protodeboronation) BA->Arene H2O / Base (Irreversible) Phenol Substituted Phenol (Oxidative Degradation) BA->Phenol ROS / O2 (Irreversible)

Caption: Thermodynamic degradation network of the boronic acid at room temperature.

Analytical Workflow for Stability Profiling

Workflow Sample Sample Prep (25°C, Controlled pH) NMR 11B-NMR Spectroscopy (Speciation Analysis) Sample->NMR Boroxine Ratio HPLC RP-HPLC-UV (Kinetic Profiling) Sample->HPLC Degradation Tracking Data Thermodynamic Constants (pKa, k_obs, t_1/2) NMR->Data HPLC->Data

Caption: Multimodal analytical workflow for thermodynamic stability profiling.

References

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. Available at:[Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry (via ResearchGate). Available at:[Link]

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the material safety properties and handling protocols for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the material safety properties and handling protocols for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from closely related phenylboronic acid derivatives to establish a robust safety and handling framework. Phenylboronic acids are a pivotal class of reagents in medicinal chemistry and drug discovery, primarily for their utility in Suzuki-Miyaura cross-coupling reactions and their unique interactions with biological systems.[1][2] Understanding their inherent reactivity and potential hazards is paramount for ensuring laboratory safety and experimental integrity.

Chemical Identification and Properties

While specific data for the target compound is limited, we can infer its general properties from analogous structures.

PropertyInferred DataRationale & References
Chemical Name 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid-
Synonyms (3-chloro-4-(isopropylcarbamoyl)phenyl)boronic acid-
CAS Number Not readily available in public databases.Similar complex boronic acids may be research chemicals without an assigned CAS number.
Molecular Formula C₁₀H₁₃BClNO₃Derived from chemical structure.
Appearance Likely an off-white to beige crystalline powder or solid.This is a common appearance for phenylboronic acid derivatives.[3][4]
Stability Hygroscopic; sensitive to moisture and air. Can be unstable and degrade upon storage or exposure to non-inert atmospheres.[3][5][6]Boronic acids are known to be susceptible to protodeboronation and oxidation.[5][7]
Solubility Likely soluble in organic solvents and has some water solubility, which can affect its environmental mobility.[3]General property of many functionalized phenylboronic acids.

Hazard Identification and Toxicological Profile

The hazard profile is extrapolated from SDS information for Phenylboronic acid and its chlorinated analogues.[3][8][9]

GHS Hazard Classification (Anticipated)

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).[8]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[9][10]

  • Serious Eye Damage/Eye Irritation: Category 2A/2 (Causes serious eye irritation).[9][10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[9]

Summary of Precautionary Statements (P-Statements)

TypeStatement CodePrecautionary Statement
Prevention P261, P264, P270, P280Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[4][11]
Response P301+P312, P302+P352, P305+P351+P338IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3][8]

Toxicological Insights:

The primary routes of exposure are inhalation of the dust, ingestion, and skin or eye contact.[6] The boronic acid moiety itself can interact with biological systems, which is the basis for its application in targeted therapies but also a source of its potential toxicity.[1][2] While comprehensive carcinogenicity and mutagenicity data are not available for this specific molecule, it is prudent to handle it as a potentially hazardous substance.[4]

Safe Handling and Storage Protocols

The stability of boronic acids is a critical factor for their successful application and safe storage.[7] Degradation can lead to failed experiments and the presence of unknown impurities.[5]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[12]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Use nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.[10][13]

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required.

Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE: Lab Coat, Gloves, Safety Goggles B Ensure fume hood is operational and sash is at the correct height A->B C Gather all necessary equipment (spatulas, weigh boats, flasks) B->C D Weigh compound in fume hood to minimize dust exposure C->D Proceed to handling E Handle with care to prevent aerosolization D->E F Keep container tightly sealed when not in use E->F G Decontaminate work surfaces F->G Proceed to cleanup H Dispose of contaminated materials in designated hazardous waste container G->H I Remove PPE and wash hands thoroughly H->I

Caption: Workflow for handling 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid.

Storage and Stability:

The key to long-term stability for boronic acids is rigorous exclusion of air and moisture.[5]

  • Inert Atmosphere: For long-term storage, the compound should be kept under a dry, inert atmosphere such as argon or nitrogen.[5][7]

  • Temperature: Refrigerated storage (0-5 °C) is recommended to slow potential decomposition.[3][5]

  • Containers: Use well-sealed containers, such as vials with PTFE-lined caps or Schlenk flasks.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][6] Exposure to moisture can cause hydrolysis and decomposition.[7]

Emergency and First-Aid Procedures

A rapid and informed response is critical in the event of an exposure or spill.[14]

First-Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] If irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][8][12]

Spill Management Protocol:

The correct response depends on the scale and nature of the spill.[13] Always have a chemical spill kit readily available.[15]

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Alert Personnel: Notify everyone in the immediate area.[12]

  • Control and Contain: Prevent the spread of the solid material. Make a dike around the spill with an inert absorbent material like vermiculite or sand.[12][15]

  • Cleanup: Gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[3][12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14]

  • Disposal: All cleanup materials should be placed in a sealed container and disposed of as hazardous chemical waste.[16]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. The compound and any contaminated materials should be collected in a clearly labeled, sealed container for hazardous waste.[3][8] Do not dispose of this material down the drain or in regular trash.[8]

References

  • Vertex AI Search.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Tokyo Chemical Industry.
  • DC Fine Chemicals.
  • Benchchem. Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. Accessed March 17, 2026.
  • Florida State University. Chemical Spills - Emergency Management. Accessed March 17, 2026.
  • Fisher Scientific.
  • National Institutes of Health. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. Accessed March 17, 2026.
  • University of Wollongong. Chemical Spill procedure. Accessed March 17, 2026.
  • Lab Alley. How to Store Boric Acid. Accessed March 17, 2026.
  • Benchchem. Methyl Boronic Acid: A Technical Guide to Stability and Handling. Accessed March 17, 2026.
  • Montana Tech. Hazardous Chemical Releases and Spills - Emergency Procedures. Accessed March 17, 2026.
  • University of British Columbia. General Chemical Spill Procedures. Accessed March 17, 2026.
  • U.S. Borax Inc. Borate handling and storage. Accessed March 17, 2026.
  • Weill Cornell Medicine.
  • ResearchGate. (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. Accessed March 17, 2026.
  • MilliporeSigma.
  • ChemicalBook.
  • Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of a Foretinib Precursor via Suzuki-Miyaura Coupling Using 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid

Abstract This document provides a detailed technical guide for the synthesis of a key precursor to Foretinib, a potent multi-kinase inhibitor, utilizing 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. The core of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the synthesis of a key precursor to Foretinib, a potent multi-kinase inhibitor, utilizing 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. The core of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical chemistry for its efficiency in constructing C-C bonds.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction: The Role of Substituted Phenylboronic Acids in Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have become a major class of oncology drugs. The synthesis of these complex molecules often relies on the strategic assembly of biaryl or heteroaryl-aryl scaffolds. The Suzuki-Miyaura coupling has emerged as a premier method for creating these structures due to its mild reaction conditions, high functional group tolerance, and the general stability of its organoboron reagents.[1][2][4]

1.1 Profile of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid: A Key Building Block

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a specialized building block designed for use in cross-coupling reactions. Its structure is tailored to introduce a specific substituted phenyl moiety, which is often crucial for binding to the target kinase. The chloro and N-isopropylcarbamoyl groups influence the electronic properties of the boronic acid and provide key interaction points for the final API's binding affinity and selectivity.

PropertyValueReference
Chemical Name (4-Chloro-3-(isopropylcarbamoyl)phenyl)boronic acid[5]
CAS Number 871332-74-0[5]
Molecular Formula C₁₀H₁₃BClNO₃[5]
Molecular Weight 241.48 g/mol [5]
Appearance White to off-white solid
Melting Point 254-260 °C[5]

1.2 Target API: Foretinib (GSK1363089)

Foretinib (also known as XL880 or GSK1363089) is a multi-kinase inhibitor that targets receptors such as c-Met and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[6][7][8] By inhibiting these pathways, Foretinib can block tumor cell growth, angiogenesis, and metastasis.[6][8] The synthesis of Foretinib, as outlined in key patents, involves the coupling of a quinoline core with a substituted aniline derivative.[3][9] While various synthetic routes exist, this application note will focus on a strategy employing a Suzuki-Miyaura coupling to form a key C-O ether bond, a common variation of the classic C-C bond formation.

Core Chemistry: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

2.1 The Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl chloride or bromide), forming a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, the organic group from the boron is transferred to the Pd(II) complex.[4] This is often the rate-determining step.[2]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar¹-X) pd0->oxidative_addition Ar¹-X In pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar²-B(OR)₂ + Base) pd_intermediate->transmetalation [Ar²B(OH)₃]⁻ In pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar¹-Ar²) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Key Foretinib Intermediate

This protocol describes the synthesis of an advanced intermediate for Foretinib by coupling the quinoline core with the boronic acid building block. This procedure is adapted from principles outlined in synthetic patents for Foretinib and general protocols for Suzuki-Miyaura couplings.[1][3][9]

3.1 Materials and Equipment

Reagents & MaterialsGradeSupplierNotes
4-Chloro-6,7-dimethoxyquinoline≥98%CommercialThe organohalide coupling partner.
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid≥98%CommercialThe organoboron coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%CommercialPalladium(0) catalyst. Handle under inert gas.
Sodium Carbonate (Na₂CO₃)AnhydrousCommercialBase for the reaction.
TolueneAnhydrousCommercialSolvent.
Ethanol200 ProofCommercialCo-solvent.
Deionized WaterIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)CommercialFor drying.
Equipment
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup & purification
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (Silica gel)
Column chromatography setup (Silica gel)

3.2 Step-by-Step Synthesis Protocol

Caption: Experimental workflow for the synthesis of the Foretinib intermediate.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-6,7-dimethoxyquinoline (1.0 eq), 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio) to the flask. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Heating: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Process Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be sensitive to several parameters.

ParameterTypical Range/ValueRationale & Potential Issues
Palladium Catalyst 1-5 mol%Lower loading is cost-effective but may lead to slow or incomplete reactions. Higher loading can increase costs and residual palladium in the product.[10]
Ligand Choice PPh₃, Buchwald ligandsThe ligand stabilizes the Pd(0) species and influences reactivity. Bulky, electron-rich phosphine ligands can improve yields for less reactive chlorides.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for forming the active boronate species. The choice of base can significantly impact yield, and stronger bases may be needed for less reactive substrates.
Solvent System Toluene, Dioxane, THF, DME (often with H₂O/EtOH)A biphasic system is common. The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases.
Temperature 80-110 °CHigher temperatures increase the reaction rate but can also lead to side reactions like deboronation or ligand decomposition.
Inert Atmosphere RequiredThe Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Proper degassing of solvents and maintaining an inert atmosphere is critical.

Troubleshooting Common Issues:

  • Low or No Conversion: Check for catalyst deactivation (ensure inert atmosphere), insufficient heating, or an inappropriate base/solvent combination.

  • Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is exposed to oxygen.[11] Ensure thorough degassing.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially at high temperatures or with certain heteroaryl boronic acids.[11] Using milder conditions or a different base may help.

Safety and Handling

Proper safety precautions are essential when working with the reagents involved in this synthesis.

  • Organoboron Compounds: While generally stable, boronic acids can be harmful if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from the palladium catalyst, according to institutional and local regulations.[12]

Conclusion

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid serves as a highly effective and strategic building block for the synthesis of complex pharmaceutical APIs like Foretinib. The Suzuki-Miyaura cross-coupling provides a robust and scalable method for its incorporation into a core scaffold. By carefully controlling key reaction parameters such as the catalyst system, base, and solvent, researchers can achieve high yields of the desired product. This application note provides a comprehensive and practical protocol to guide scientists in leveraging this valuable reagent in their drug discovery and development efforts.

References

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved March 17, 2026, from [Link]

  • Baenziger, M., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 733. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 17, 2026, from [Link]

  • MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1851-1871. [Link]

  • Foretinib. (n.d.). ClinPGx. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Foretinib. PubChem Compound Database. Retrieved March 17, 2026, from [Link]

  • Cellagen Technology. (n.d.). Foretinib (GSK1363089). Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103965104B - A kind of preparation method of tyrosine kinase inhibitor and its intermediate.
  • Reagent Database. (n.d.). 4-CHLORO-3-(ISOPROPYLCARBAMOYL)PHENYLBORONIC ACID. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Foretinib. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). foretinib. Retrieved March 17, 2026, from [Link]

  • WIPO Patentscope. (n.d.). WO/2005/030140 C-MET MODULATORS AND METHODS OF USE. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2005030140A2 - C-met modulators and methods of use.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. PubChem Compound Database. Retrieved March 17, 2026, from [Link]

  • Sharma, S., et al. (2022). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Scientific Reports, 12(1), 1-14. [Link]

  • Al-Amin, M., & El-Sayed, M. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 17, 2026, from [Link]

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Application

Advancing Biaryl Synthesis: A Guide to Ligand-Free Palladium-Catalyzed Reactions of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid

Abstract This application note provides a comprehensive guide to the use of ligand-free palladium catalysis for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the use of ligand-free palladium catalysis for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. This methodology offers a streamlined, cost-effective, and environmentally conscious alternative to traditional ligand-assisted protocols. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed, step-by-step protocol for its implementation, and offer insights into reaction optimization and troubleshooting. The information presented is intended to empower researchers, scientists, and drug development professionals to leverage this efficient catalytic system for the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry and materials science.

Introduction: The Imperative for Ligand-Free Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Traditionally, these reactions have relied on the use of sophisticated and often expensive phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle.[3] While highly effective, the use of these ligands introduces challenges related to cost, air-sensitivity, and downstream purification to remove ligand-derived impurities—a critical consideration in pharmaceutical manufacturing.

Ligand-free palladium catalysis has emerged as a compelling solution to these challenges.[4][5] By obviating the need for external ligands, these systems offer significant advantages in terms of operational simplicity, cost-effectiveness, and a reduced environmental footprint. The active catalytic species in these reactions are often palladium nanoparticles or soluble nanoclusters, which can be generated in situ from simple palladium precursors.[6][7]

This guide focuses on the application of ligand-free palladium catalysis to reactions involving 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. This particular boronic acid is a valuable building block in medicinal chemistry, and its efficient coupling is crucial for the synthesis of a wide range of biologically active molecules.

Mechanistic Insights: The "Ligand-Free" Paradigm

While termed "ligand-free," it is important to understand that palladium does not exist as a truly "naked" species in the reaction medium. Instead, the solvent, base, or even the reactants themselves can act as transient ligands, stabilizing the palladium center. The generally accepted mechanism for the ligand-free Suzuki-Miyaura coupling mirrors the classical cycle, albeit with these alternative coordinating species.

The catalytic cycle can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center.[2][8]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.[3]

In many ligand-free systems, palladium(II) precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are reduced in situ to form catalytically active Pd(0) nanoparticles or clusters.[6][7] These nanoparticles can serve as a reservoir for soluble, catalytically active palladium species that enter the homogeneous catalytic cycle.[6][7]

Catalytic Cycle of Ligand-Free Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Ar_Ar_prime Ar-Ar' RedElim->Ar_Ar_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ + Base Ar_prime_BOH2->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid

This protocol provides a general procedure for the ligand-free Suzuki-Miyaura cross-coupling of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid with an aryl bromide.

Materials and Reagents
  • 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Ethanol/Water mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (optional, but recommended for optimal results)

Reaction Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 3:1 mixture of ethanol to water) to the flask. The reaction concentration should be approximately 0.1 M with respect to the boronic acid.

  • Catalyst Addition: Add palladium(II) acetate (0.5 - 2.0 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Optimization

The efficiency of the ligand-free Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.

ParameterRecommended RangeRationale
Palladium Loading 0.5 - 2.0 mol%Lower loadings are desirable for cost and sustainability. Higher loadings may be necessary for challenging substrates.
Base 2.0 - 3.0 equivA base is required to activate the boronic acid.[8] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.
Solvent Ethanol/Water, Dioxane/Water, Toluene/WaterA protic co-solvent like water is often beneficial. The choice of organic solvent can influence solubility and reaction kinetics.
Temperature 80 - 110 °CHigher temperatures generally lead to faster reaction rates.
Reaction Time 2 - 12 hoursDependent on the reactivity of the substrates and the reaction conditions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality boronic acid- Insufficient base- Low reaction temperature- Use a fresh source of palladium precursor.- Ensure the boronic acid is pure and free of boroxine anhydrides.[9]- Increase the equivalents of base.- Increase the reaction temperature.
Formation of Homocoupled Byproducts - Decomposition of the boronic acid- Oxidative homocoupling- Use a milder base.- Degas the reaction mixture to remove oxygen.
Catalyst Deactivation (Black Precipitate) - Agglomeration of palladium nanoparticles- Ensure vigorous stirring.- Consider a different solvent system.

Conclusion

Ligand-free palladium catalysis represents a significant advancement in the field of cross-coupling chemistry, offering a more sustainable and economical approach to the synthesis of complex organic molecules. The protocol and guidelines presented herein for the Suzuki-Miyaura coupling of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid demonstrate the practical utility of this methodology. By understanding the underlying principles and key reaction parameters, researchers can effectively implement this powerful tool in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Science Foundation. (n.d.). Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • American Chemical Society Publications. (2014, May 7). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society Publications. (2021, June 28). Continuous Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • American Chemical Society Publications. (2022, October 17). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry. Retrieved from [Link]

  • American Chemical Society Publications. (2022, March 3). Water-Soluble Palladium Nanoclusters as Catalysts in Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions. ACS Applied Nano Materials. Retrieved from [Link]

  • Springer Nature. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 22). Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • American Chemical Society Publications. (2002, July 30). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters. Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. ChemistryOpen. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • National Center for Biotechnology Information. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Palladium-Catalyzed Carboxylation Reactions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • MDPI. (2025, February 14). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Catalysts. Retrieved from [Link]

  • Semantic Scholar. (2025, March 6). Catalytic Activity of Water-Soluble Palladium Nanoparticles with Anionic and Cationic Capping Ligands for Reduction, Oxidation, -. Retrieved from [Link]

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid

Abstract This application note details a robust and highly efficient two-step synthetic protocol for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient two-step synthetic protocol for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and drug development. The methodology leverages the significant advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields. The first step involves the synthesis of an intermediate, 5-bromo-2-chloro-N-isopropylbenzamide, via a standard amidation. The pivotal second step employs a microwave-mediated, palladium-catalyzed borylation of the aryl bromide precursor. This guide provides a comprehensive, step-by-step protocol, discusses the rationale behind key experimental parameters, and includes detailed analytical characterization of the final product.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are among the most versatile and indispensable reagents in modern organic synthesis. Their prominence is largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] This reaction's tolerance of a wide range of functional groups, mild conditions, and the low toxicity of boron-containing byproducts have made it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1]

The target molecule, 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, incorporates several structural features of interest for drug development. The chloro and isopropylcarbamoyl substituents can modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, influencing its pharmacokinetic and pharmacodynamic profile when incorporated into a larger active pharmaceutical ingredient (API). The boronic acid moiety serves as a versatile chemical handle for further elaboration via cross-coupling reactions.

Conventional synthesis of such molecules can be time-consuming. Microwave-assisted organic synthesis offers a compelling alternative, utilizing dielectric heating to rapidly and uniformly heat reaction mixtures.[2] This often leads to dramatic accelerations in reaction rates, higher yields, and improved product purity compared to conventional heating methods.[2][3] This application note provides a field-proven protocol for the rapid and efficient synthesis of this valuable building block using microwave irradiation.

Synthetic Strategy & Workflow

The synthesis is designed as a two-step process, starting from the commercially available 5-bromo-2-chlorobenzoic acid.

Step 1: Amidation. The benzoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride. This intermediate is then immediately reacted with isopropylamine to form the stable amide precursor, 5-bromo-2-chloro-N-isopropylbenzamide.

Step 2: Microwave-Assisted Borylation. The aryl bromide precursor undergoes a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) under microwave irradiation to yield the desired 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid pinacol ester. A final hydrolysis step affords the target boronic acid. The use of an aryl bromide is strategic, as they are typically more reactive in palladium-catalyzed borylations than the corresponding aryl chlorides.[1][3]

Overall Synthetic Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Microwave-Assisted Borylation A 5-Bromo-2-chlorobenzoic Acid C Intermediate Acid Chloride A->C Toluene, Reflux B Thionyl Chloride (SOCl₂) B->C E 5-Bromo-2-chloro-N-isopropylbenzamide C->E DCM, Et₃N D Isopropylamine D->E F Bis(pinacolato)diboron (B₂pin₂) J Boronic Ester Intermediate E->J F->J G Pd Catalyst & Ligand G->J H Base (KOAc) H->J I Microwave Irradiation (e.g., 110-150 °C, 15-30 min) I->J L 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid J->L Acidic Workup K Hydrolysis (e.g., HCl) K->L

Caption: Workflow for the two-step synthesis of the target boronic acid.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of 5-Bromo-2-chloro-N-isopropylbenzamide (Precursor)

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • Toluene, anhydrous

  • Isopropylamine (1.5 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Protocol:

  • Acid Chloride Formation: To a round-bottom flask charged with 5-bromo-2-chlorobenzoic acid (1.0 equiv) and a magnetic stir bar, add anhydrous toluene. Add thionyl chloride (2.0 equiv) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 5-bromo-2-chloro-benzoyl chloride as an oil or low-melting solid, which should be used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, prepare a solution of isopropylamine (1.5 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.

  • Cool the acid chloride solution to 0 °C in an ice bath. Add the isopropylamine solution dropwise with vigorous stirring over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-bromo-2-chloro-N-isopropylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Part B: Microwave-Assisted Synthesis of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

Materials:

  • 5-Bromo-2-chloro-N-isopropylbenzamide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.06 equiv) or a similar N-heterocyclic carbene (NHC) precursor.

  • Potassium acetate (KOAc), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

  • Celite®

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2 M

  • Hexane

Protocol:

  • Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 5-bromo-2-chloro-N-isopropylbenzamide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(OAc)₂ (0.03 equiv), IPr·HCl (0.06 equiv), and anhydrous potassium acetate (3.0 equiv).

    • Expertise Note: The combination of Pd(OAc)₂ and an imidazolium salt like IPr·HCl forms a highly active N-heterocyclic carbene (NHC)-palladium catalyst in situ. NHC ligands are excellent for activating less reactive aryl halides and are known to perform well in borylation reactions.[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) to the vial.

  • Microwave Irradiation: Seal the vial securely with a cap. Place it in the microwave synthesizer. Irradiate the mixture under the conditions specified in Table 1.

    • Trustworthiness Note: The protocol parameters are based on established methods for the microwave-assisted borylation of aryl chlorides and bromides.[4] It is crucial to use a sealed vessel designed for microwave synthesis to safely reach temperatures above the solvent's boiling point.

  • Reaction Work-up (Pinacol Ester): After the reaction is complete and the vial has cooled to a safe temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester of the target boronic acid.

  • Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water. Add 2 M HCl and stir vigorously at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete conversion.

  • Purification: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude boronic acid can be purified by recrystallization or by performing a liquid-liquid extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent to remove non-acidic impurities.

Optimized Microwave Reaction Conditions

The following table summarizes the recommended starting conditions for the microwave-assisted borylation step. Optimization may be required based on the specific microwave synthesizer used.

ParameterRecommended ValueRationale / Notes
Temperature 120 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently for an aryl bromide. Higher temperatures (up to 150°C) might be needed for less reactive substrates.[1][4]
Ramp Time 2 minutesStandard ramp time for safe and controlled heating.
Hold Time 20 minutesMicrowave irradiation significantly shortens reaction times from hours to minutes.[4] Monitor by TLC or LC-MS for completion.
Power Dynamic (Max 300W)Allows the instrument to apply power as needed to maintain the target temperature.
Stirring HighEnsures homogeneous heating and mixing of the reactants and catalyst.

Analytical Characterization

The identity and purity of the final product, 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, should be confirmed using a combination of spectroscopic and analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropyl group (a doublet and a septet), the amide N-H proton (a broad singlet or doublet), and the aromatic protons with coupling patterns consistent with the substitution pattern.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the amide, the aromatic carbons, and the isopropyl carbons. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal.[5]

  • ¹¹B NMR: Boron-11 NMR is a highly diagnostic technique for boronic acids. A signal in the range of δ 27-30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar (sp²) arylboronic acid.[5][6][7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and the C=O stretch of the amide (~1640 cm⁻¹).[5]

  • Purity (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final product.

Discussion & Conclusion

This application note outlines a highly efficient, two-step synthesis for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. The key innovation is the use of microwave irradiation for the palladium-catalyzed borylation step, which drastically reduces the reaction time from several hours, typical for conventional heating, to approximately 20 minutes. The choice of an N-heterocyclic carbene ligand precursor (IPr·HCl) in conjunction with a palladium source ensures a highly active catalytic system capable of efficiently converting the aryl bromide precursor.[4]

The described protocol is robust, scalable, and relies on readily available starting materials and catalysts. By providing a rapid and reliable method for the synthesis of this valuable building block, this application note serves as a practical guide for researchers in medicinal chemistry and drug discovery, facilitating the accelerated development of new chemical entities.

References

  • Fürstner, A., & Alcarazo, M. (2002). Microwave-Assisted Synthesis of Pinacol Boronates from Aryl Chlorides Catalyzed by a Palladium/Imidazolium Salt System. Organic Letters, 4(20), 3465–3467*. [Link]

  • Apostolova, M. D., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1273*. [Link]

  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. The Journal of Physical Chemistry A, 116(14), 3589-3605*. [Link]

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908–5911*. [Link]

  • Murata, M., et al. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4587*. [Link]

  • PMC. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 878-885. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15077*. [Link]

  • Smith, M. K., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Organic Process Research & Development, 19(7), 849–854*. [Link]

  • DergiPark. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. DergiPark. [Link]

  • Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1034-1083. [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Processes for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid Derivatives

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable manufacturing protocol for the synthesis of 3-chloro-4-(N-isopropylc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable manufacturing protocol for the synthesis of 3-chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (CAS: 850589-41-2), a critical intermediate in the synthesis of advanced kinase inhibitors for autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and oncology indications.

Strategic Overview & Retrosynthetic Logic

The compound 3-chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a highly functionalized building block designed for Suzuki-Miyaura cross-coupling. Structurally, it features a boronic acid moiety at C1, a chlorine atom at C3, and an N-isopropylcarbamoyl (secondary amide) group at C4.

From a scale-up perspective, the most cost-effective and atom-economical retrosynthetic disconnection traces back to 4-bromo-2-chlorobenzoic acid (CAS: 59748-90-2). The synthesis is executed in two primary stages:

  • Amidation: Conversion of the benzoic acid to a secondary amide.

  • Cryogenic Borylation: Halogen-metal exchange of the aryl bromide followed by electrophilic trapping with a borate ester.

Process Chemistry Rationale (E-E-A-T)

As a process chemist, transitioning a route from the discovery bench to the pilot plant requires replacing expensive, sensitive reagents with robust, scalable alternatives. The causality behind our process choices is detailed below.

Amidation: Acid Chloride vs. Coupling Agents

Discovery routes often utilize peptide coupling reagents (e.g., HATU, EDCI) which are prohibitively expensive and generate high-molecular-weight waste at scale.

  • The Scalable Choice: We utilize thionyl chloride ( SOCl2​ ) in toluene with catalytic DMF.

  • Causality: SOCl2​ converts the carboxylic acid to an acid chloride, releasing only SO2​ and HCl as gaseous byproducts (easily managed via a caustic scrubber). Toluene is an ideal solvent because excess SOCl2​ can be efficiently removed via vacuum azeotropic distillation prior to the addition of isopropylamine, preventing the formation of toxic and reactive impurities.

Borylation: Cryogenic Lithiation vs. Miyaura Borylation

Miyaura borylation using bis(pinacolato)diboron ( B2​pin2​ ) and a palladium catalyst is common but suffers from high reagent costs, palladium contamination in the API, and the need for an extra hydrolysis step to convert the pinacol ester to the free boronic acid.

  • The Scalable Choice: Direct halogen-metal exchange using n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), followed by quenching with triisopropyl borate ( B(OiPr)3​ )[1].

  • Causality & Mechanism: The substrate contains a secondary amide with an acidic N-H proton (pKa ~15). By employing precisely 2.1 equivalents of n-BuLi , the first equivalent rapidly deprotonates the amide, forming a lithium amide that protects the carbonyl from nucleophilic attack. The second equivalent executes the halogen-metal exchange at the C-Br bond, forming a transient dianion. Quenching with B(OiPr)3​ followed by acidic hydrolysis directly yields the free boronic acid in a single, highly economical step.

Visualizations

Synthetic Workflow

Synthesis SM 4-Bromo-2-chlorobenzoic acid (SM) Int1 Acid Chloride (Transient) SM->Int1 SOCl2, Toluene 70°C Amide 4-Bromo-2-chloro-N- isopropylbenzamide Int1->Amide iPrNH2, THF 0-5°C Lithium Dianion Intermediate (Cryogenic) Amide->Lithium 2.1 eq n-BuLi -78°C Product 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid Lithium->Product 1. B(OiPr)3 2. HCl (aq)

Caption: Synthetic workflow for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid.

Downstream Application & Logic

Application Boronic 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid Coupling Suzuki-Miyaura Cross-Coupling [Pd Catalyst, Base] Boronic->Coupling Core Heteroaryl Halide Core (e.g., Pyrazolo-pyrimidine) Core->Coupling API Active Pharmaceutical Ingredient (Kinase Inhibitor) Coupling->API Target Target Kinase Inhibition (e.g., IRAK4 / BTK) API->Target Effect Suppression of Autoimmune Signaling (SLE) Target->Effect

Caption: Downstream application of the boronic acid in API synthesis and SLE signaling inhibition.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-chloro-N-isopropylbenzamide (10 kg Scale)

This protocol is designed to be a self-validating system. Moving to the next step is contingent upon meeting specific In-Process Control (IPC) criteria.

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N2​ . Charge with 4-bromo-2-chlorobenzoic acid (10.0 kg, 42.5 mol) and anhydrous toluene (40 L).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.05 L, 0.65 mol) as a catalyst.

  • Chlorination: Heat the suspension to 60–70 °C. Add thionyl chloride (6.0 kg, 50.4 mol) dropwise over 2 hours. Route off-gases to a 10% NaOH scrubber.

  • IPC 1 (Reaction Completion): Stir for 3 hours. Quench a 1 mL sample into methanol and analyze via HPLC. Validation: The reaction is complete when the methyl ester derivative of the starting material is <1.0% (Area %).

  • Distillation: Apply vacuum (50–100 mbar) and distill off ~15 L of toluene to remove excess SOCl2​ . Cool the mixture to 0–5 °C.

  • Amidation: Slowly add a mixture of isopropylamine (3.0 kg, 50.7 mol) and triethylamine (5.1 kg, 50.4 mol) in THF (10 L) while maintaining the internal temperature below 15 °C.

  • IPC 2 (Amidation Completion): Stir for 2 hours at 20 °C. Analyze via HPLC. Validation: Acid chloride intermediate must be <0.5%.

  • Workup & Isolation: Add water (30 L) and stir for 30 minutes. Separate the aqueous layer. Wash the organic layer with 1N HCl (15 L), 5% NaHCO3​ (15 L), and brine (15 L). Concentrate the organic layer and crystallize the product from heptane/ethyl acetate (4:1). Filter and dry under vacuum at 45 °C.

Protocol B: Cryogenic Borylation (5 kg Scale)

Handling n-BuLi at scale requires strict anhydrous conditions and precise temperature control to prevent the formation of debrominated byproducts[2].

  • System Purge: Ensure a 50 L cryogenic reactor is rigorously dried and purged with N2​ .

  • Substrate Charging: Charge 4-bromo-2-chloro-N-isopropylbenzamide (5.0 kg, 18.1 mol) and anhydrous THF (25 L). Cool the solution to -78 °C using a liquid nitrogen/isopropanol cooling loop.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 15.2 L, 38.0 mol, 2.1 eq) dropwise over 3 hours. Critical Parameter: Maintain internal temperature -70 °C to prevent side reactions.

  • IPC 3 (Lithiation Check): Stir for 1 hour at -78 °C. Quench a 1 mL sample into methanol. Validation: HPLC must show >95% conversion to the debrominated species (2-chloro-N-isopropylbenzamide), confirming complete halogen-metal exchange.

  • Borylation: Add triisopropyl borate ( B(OiPr)3​ ) (5.1 kg, 27.1 mol, 1.5 eq) dropwise, keeping the temperature -70 °C. Stir for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Hydrolysis: Quench the reaction carefully with 2N aqueous HCl (20 L) to adjust the pH to 2–3. Stir vigorously for 1 hour at 20 °C to hydrolyze the boronate ester.

  • Isolation: Extract the aqueous mixture with ethyl acetate (2 x 15 L). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Slurry the crude solid in MTBE/Heptane (1:3) to remove the debrominated byproduct. Filter and dry. (Note: Boronic acids partially dehydrate to boroxines (anhydrides) upon drying. This is normal and does not affect downstream Suzuki couplings).

Quantitative Data & In-Process Controls (IPC)

The table below summarizes the expected quantitative metrics and validation checkpoints for the scale-up process.

Process StepScale (Input)Expected YieldTarget Purity (HPLC)Key IPC Method & Validation CriteriaPrimary Impurity to Monitor
Amidation 10.0 kg88 - 92% 98.0%IPC 1: MeOH quench. SM < 1.0%.IPC 2: Direct HPLC. Acid Chloride < 0.5%.Unreacted 4-bromo-2-chlorobenzoic acid
Borylation 5.0 kg75 - 82% 97.5%IPC 3: MeOH quench. Debrominated species > 95%.2-Chloro-N-isopropylbenzamide (Debrominated)

References

The protocols and mechanistic rationales described in this application note are grounded in established process chemistry literature for the scale-up of functionalized boronic acids and halogen-metal exchange of amides.

  • Soutome, H., Maekawa, K., Ashikari, Y., & Nagaki, A. (2024). Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Organic Process Research & Development, 28(6), 2006–2012.[Link][3]

  • Ryan, S. J., & Yang, Q. (2019). Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. Organic Process Research & Development, 23(10), 2157-2165.[Link][2]

  • Liu, Y., Milo, L. J., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid Couplings

Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions involving 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions involving 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues related to steric hindrance.

I. Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid so challenging?

A: The primary challenge stems from steric hindrance. The chlorine atom at the 3-position and the N-isopropylcarbamoyl group at the 4-position create significant bulk around the boronic acid moiety. This steric congestion can impede the approach of the palladium catalyst and the coupling partner, slowing down or inhibiting key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2]

Q2: What are the most common side reactions I should be aware of?

A: The most prevalent side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 2-chloro-N-isopropylbenzamide.[3] This is often exacerbated by high temperatures and strong bases.[3] Another common side reaction is homocoupling of the boronic acid.

Q3: Is Suzuki-Miyaura coupling the only option for this substrate?

A: While the Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation, its efficiency can be limited with sterically hindered substrates.[4][5] Alternative cross-coupling reactions like Stille, Negishi, or Buchwald-Hartwig amination might be more suitable depending on the desired transformation and the coupling partner. For instance, Negishi coupling has been successful in forming tetra-ortho-substituted biaryls where Suzuki coupling failed.[6]

Q4: Can I use microwave irradiation to improve my reaction?

A: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[1][7] The rapid heating can help overcome the activation energy barrier associated with sterically hindered substrates.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer formatted guide to address specific experimental issues you may encounter.

Issue 1: Low to No Product Formation

Q: I'm seeing very little or no desired product. My starting materials are being consumed, but I'm mostly getting the protodeboronated side product. What's going wrong?

A: This is a classic sign of slow transmetalation and/or reductive elimination, allowing the competing protodeboronation pathway to dominate. The steric bulk of your 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is likely preventing efficient interaction with the palladium center.

Solutions:

  • Catalyst and Ligand Selection is Critical:

    • Move Beyond Standard Ligands: Simple phosphine ligands like PPh₃ are often insufficient for such a sterically demanding substrate.[8] You need to employ bulky, electron-rich ligands that promote oxidative addition and facilitate reductive elimination.

    • Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and DavePhos have demonstrated broad applicability in coupling hindered substrates.[6] These ligands create a sterically crowded coordination sphere around the palladium, which can accelerate the final reductive elimination step.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective for coupling sterically bulky partners.[9] They are known to form stable catalytic complexes that can withstand harsher reaction conditions.

  • Optimize Your Base and Solvent System:

    • Weaker Bases Can Be Better: While a base is necessary to activate the boronic acid for transmetalation, strong bases like NaOH or KOH can accelerate protodeboronation.[3][10] Consider switching to milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]

    • Solvent Choice Matters: The solvent influences catalyst solubility and reactivity.[11] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[2] Sometimes, a biphasic system (e.g., toluene/water) can be beneficial.

  • Temperature and Reaction Time:

    • Find the Sweet Spot: While higher temperatures can overcome the activation energy, they also increase the rate of protodeboronation.[3] It's a delicate balance. Try running the reaction at the lowest temperature that still allows for product formation, often in the 60-80 °C range.[3]

    • Monitor Progress: A sluggish reaction gives the boronic acid more time to decompose.[3] Use a highly active catalyst system to drive the reaction to completion as quickly as possible.

Issue 2: Reaction Stalls at Intermediate Conversion

Q: My reaction starts well, but then it seems to stop, leaving a significant amount of starting material. What could be causing this?

A: Reaction stalling can be due to catalyst deactivation or the formation of inhibitory byproducts.

Solutions:

  • Catalyst Stability and Loading:

    • Use Precatalysts: Palladium(II) precatalysts, especially those incorporating biarylphosphine ligands (e.g., SPhos G3, XPhos G3), are often more stable and provide a more consistent source of the active Pd(0) catalyst compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes push a sluggish reaction to completion.

  • Halide Inhibition:

    • The halide byproduct generated during the reaction (in this case, chloride from the coupling partner) can sometimes inhibit the catalyst.[12] While less common with chlorides compared to iodides, it's a possibility.

    • Solvent Effects: A toluene/H₂O solvent system has been shown to minimize iodide inhibition and may be beneficial in your case as well.[12]

  • Reagent Purity:

    • Ensure your 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is pure and dry. Impurities can interfere with the catalytic cycle. Boronic acids can also be prone to forming anhydrides (boroxines) upon storage, which can affect their reactivity.

Issue 3: Difficulty Coupling with Other Sterically Hindered Partners

Q: I'm trying to couple 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid with an ortho-substituted aryl halide, and the yield is extremely low. How can I form this tetra-ortho-substituted biaryl?

A: The synthesis of tetra-ortho-substituted biaryls is one of the most challenging applications of cross-coupling chemistry due to the extreme steric hindrance.

Solutions:

  • Advanced Ligand Systems:

    • For these highly demanding couplings, specialized ligands are often required. For example, the ruthenocenylphosphine ligand, R-Phos, has shown exceptional activity in the synthesis of highly hindered tetra-ortho-substituted biaryls.[13]

    • Some indolylphosphine ligands have also been developed for highly sterically hindered cross-coupling reactions.[14]

  • Alternative Coupling Strategies:

    • Negishi Coupling: As mentioned, Negishi coupling (using an organozinc reagent) can be a powerful alternative for constructing highly hindered biaryl systems.

    • Iron-Catalyzed Coupling: Recent advances have shown that iron catalysts can be effective for coupling sterically encumbered substrates, offering a potentially more cost-effective and less toxic alternative to palladium.[15][16]

III. Experimental Protocols and Data

Optimized Catalyst/Ligand Systems for Hindered Couplings

The following table summarizes recommended starting points for catalyst and ligand screening when working with 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Advantages
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100Broadly effective for many hindered substrates.[6]
PEPPSI-IPrNoneK₂CO₃THF60-80Utilizes a stable and highly active NHC ligand.[17]
Pd₂(dba)₃R-PhosK₃PO₄·H₂OTHFRT - 100Excellent for extremely hindered tetra-ortho-substituted couplings.[13]
NiCl₂(dppp)NoneK₃PO₄DMF80-120A potential palladium alternative for certain couplings.[4]
Step-by-Step Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments. Optimization of specific parameters will likely be necessary.

  • Reaction Setup: To an oven-dried reaction vessel, add 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., SPhos G3, 2-5 mol%) and the degassed solvent (e.g., dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. Visualizing the Challenge and Solution

The Suzuki-Miyaura Catalytic Cycle and Steric Hindrance

Suzuki_Cycle cluster_hindrance Points of Steric Hindrance Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 - Ar-Ar' ArX Aryl Halide (Ar-X) Boronic Boronic Acid (Ar'-B(OH)₂) + Base Product Biaryl Product (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle, highlighting transmetalation and reductive elimination as key steps impacted by steric hindrance.

Decision Workflow for Overcoming Steric Hindrance

Troubleshooting_Workflow Start Low Yield with 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid CheckCatalyst Is the catalyst system optimized for hindered substrates? Start->CheckCatalyst UseBulkyLigand Switch to bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) CheckCatalyst->UseBulkyLigand Yes CheckBase Is protodeboronation a major side product? CheckCatalyst->CheckBase No UseBulkyLigand->CheckBase UseMilderBase Switch to a milder base (e.g., K₃PO₄, K₂CO₃) CheckBase->UseMilderBase Yes OptimizeTemp Optimize reaction temperature (start lower, e.g., 60-80°C) CheckBase->OptimizeTemp No UseMilderBase->OptimizeTemp ConsiderAlt Still low yield, especially with hindered partner? OptimizeTemp->ConsiderAlt AltCoupling Explore alternative couplings (e.g., Negishi, Stille) or advanced ligands (e.g., R-Phos) ConsiderAlt->AltCoupling Yes Success Improved Yield ConsiderAlt->Success No AltCoupling->Success

Caption: A decision-tree workflow for systematically troubleshooting low yields in sterically hindered couplings.

V. References

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • PMC - NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ACS Publications. Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? | Organic Process Research & Development. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PubMed. Ligand-enabled next-generation glycosyl Stille cross-coupling for the stereospecific synthesis of sterically hindered aryl C-glycosides. [Link]

  • ACS Publications. Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • ScienceDirect. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls | The Journal of Organic Chemistry. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Organic Letters. Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. [Link]

  • ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron c. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and formulation scientists encountering challenges with the aqueous solubility of 3-Chloro-4-(N-isopropylcarbamoyl)pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and formulation scientists encountering challenges with the aqueous solubility of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. We will explore the physicochemical properties of this molecule that govern its solubility and provide a series of troubleshooting steps and detailed protocols to achieve clear, stable aqueous solutions suitable for your experimental needs.

Section 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the key structural features of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid that limit its aqueous solubility?

A: The solubility of this molecule is a balance of hydrophilic and hydrophobic characteristics.

  • Hydrophobic Components: The core phenyl ring, the chloro- substituent, and the isopropyl group on the carbamoyl moiety are all nonpolar. These groups contribute to the compound's low intrinsic solubility in water, a characteristic often seen in "brick-dust" type molecules which are crystalline and have high melting points.[1]

  • Hydrophilic Component (The Boronic Acid Group): The boronic acid group, -B(OH)₂, is the key to manipulating solubility. It acts as a Lewis acid, accepting a hydroxide ion (OH⁻) from water to form a negatively charged, tetrahedral boronate species, [R-B(OH)₃]⁻.[2] This ionization from a neutral, trigonal planar form to an anionic, tetrahedral form dramatically increases water solubility. This equilibrium is highly dependent on the pH of the solution.[2]

  • Electron-Withdrawing Groups: The chloro- and N-isopropylcarbamoyl groups are electron-withdrawing. These groups pull electron density away from the boron atom, making it more electrophilic and thus a stronger Lewis acid. This results in a lower pKa compared to unsubstituted phenylboronic acid.[2][3] While a precise pKa for this specific molecule is not published, it is expected to be lower than the typical ~8.8 of phenylboronic acid, likely in the 7.0-8.0 range.

Q2: I've added the compound to water/buffer, but it remains a cloudy suspension or has precipitated out of solution. What is happening?

A: This is the most common issue and typically stems from two primary causes:

  • Insufficient pH: If the pH of your aqueous solvent is below the pKa of the boronic acid, the compound will exist predominantly in its neutral, poorly soluble trigonal form. To achieve significant solubility, the pH must be raised to a level at or, ideally, above the pKa to favor the formation of the soluble boronate anion.

  • Boroxine Formation: Phenylboronic acids can undergo dehydration, especially under anhydrous conditions or upon heating, where three molecules condense to form a cyclic anhydride known as a boroxine.[4][5] Boroxines are significantly less soluble in water than their corresponding boronic acids.[4] If your material has been stored improperly or subjected to harsh drying, boroxine formation could be contributing to the poor solubility. Dissolving the compound under basic conditions helps to hydrolyze the boroxine back to the soluble boronate form.

Section 2: In-Depth Solubilization Strategies & Protocols

This section provides detailed, actionable strategies to overcome solubility challenges. A logical workflow for selecting the appropriate strategy is presented below.

G start Start: Need Aqueous Solution check_sol Attempt to dissolve in final aqueous buffer. start->check_sol is_soluble Is solution clear and stable? check_sol->is_soluble success Success: Proceed with Experiment is_soluble->success Yes strategy Select Solubilization Strategy is_soluble->strategy No ph_adjust Strategy 1: pH Adjustment (See Protocol 1) strategy->ph_adjust complex Strategy 2: Diol/Polyol Complexation (See Protocol 2) strategy->complex cyclodextrin Strategy 3: Cyclodextrin Inclusion (See Protocol 3) strategy->cyclodextrin cosolvent Strategy 4: Organic Co-solvent Stock (For Dilution) strategy->cosolvent ph_note Best for most applications. Maintains simple buffer system. ph_adjust->ph_note complex_note Increases solubility at lower pH. Ideal for physiological conditions. complex->complex_note cyclo_note Useful for very hydrophobic compounds. May interfere with some assays. cyclodextrin->cyclo_note cosolvent_note Quickest method for small-scale use. Ensure final co-solvent % is tolerated. cosolvent->cosolvent_note

Caption: Decision workflow for selecting a solubilization strategy.
Q3: How do I use pH to solubilize the compound?

A: This is the most direct and effective method. By raising the pH of the solvent above the compound's pKa, you drive the equilibrium towards the highly soluble anionic boronate form.

Caption: pH-dependent equilibrium of boronic acid.

Recommendation: Prepare a concentrated stock solution at a basic pH and then dilute it into your final buffer, ensuring the final pH remains compatible with your experiment.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
  • Target Calculation: Weigh out the required amount of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (MW: 257.49 g/mol ) for your desired volume and a 10 mM concentration.

  • Initial Slurry: Add the solid to 80% of the final desired volume of purified water (e.g., 8 mL for a final 10 mL solution). This will form a slurry.

  • Basification: While stirring, add 1 M NaOH dropwise. Monitor the solution. The solid should begin to dissolve as the pH increases.

  • Complete Dissolution: Continue adding NaOH until the solution is completely clear. A final pH of 9.0-10.0 is typically sufficient to ensure full dissolution and stability.

  • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to reach the final desired volume and mix thoroughly.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, sterile filter and store at -20°C. Self-Validation: If the solution remains clear upon storage and after a freeze-thaw cycle, the protocol was successful.

Q4: My experiment is pH-sensitive. Can I use complexing agents instead?

A: Yes. This is an excellent strategy for increasing solubility at or near physiological pH. Boronic acids react reversibly with compounds containing cis-diols, such as mannitol or sorbitol, to form five- or six-membered cyclic boronate esters.[4] This complexation effectively lowers the apparent pKa of the boronic acid, increasing the proportion of the soluble anionic species at a lower pH.[4] This is the principle used in the commercial formulation of the boronic acid-containing drug, bortezomib.[4]

G boronic R-B(OH)₂ equilibrium boronic->equilibrium plus1 + mannitol Mannitol (cis-diol) mannitol->equilibrium plus2 H⁺ + 2H₂O equilibrium->plus2 complex complex equilibrium->complex label_complex More Soluble at Neutral pH label_complex->complex

Caption: Boronic acid complexation with a diol (e.g., mannitol).
Protocol 2: Solubility Enhancement using Mannitol Co-formulation
  • Molar Ratio: A 1:1 to 1:5 molar ratio of the boronic acid to mannitol is a good starting point. We will use a 1:3 ratio here.

  • Weighing: Weigh the required amount of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid and three molar equivalents of D-Mannitol (MW: 182.17 g/mol ).

  • Dissolution: Add both solids to a vial. Add your desired aqueous buffer (e.g., PBS, pH 7.4) to the target final concentration.

  • Agitation: Vortex or sonicate the mixture. The dissolution should be significantly faster and more complete compared to the boronic acid alone in the same buffer.

  • Sterilization (Optional): If required, the final solution can be sterile-filtered through a 0.22 µm membrane. Self-Validation: Prepare a control solution without mannitol in the same buffer. A visual comparison showing a clear mannitol-containing solution versus a cloudy or precipitated control validates the method's efficacy.

Q5: What about using organic co-solvents or cyclodextrins?

A: These are also viable strategies, particularly for creating highly concentrated stock solutions.

  • Organic Co-solvents: Solvents like DMSO, DMF, and ethanol are excellent for dissolving phenylboronic acids.[6][7] The primary application is to create a concentrated stock (e.g., 50-100 mM) that is then diluted >1000-fold into the final aqueous medium. The key is to ensure the final concentration of the organic solvent is low enough (<0.1%) not to affect the biological system.

  • Cyclodextrins: These are toroidal oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic phenyl ring of the boronic acid, forming an inclusion complex that is water-soluble.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[8]

Protocol 3: Preparation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 10% w/v (100 mg/mL) solution of HP-β-CD in your desired aqueous buffer.

  • Add Compound: Add the solid boronic acid to the HP-β-CD solution to achieve the target concentration.

  • Equilibrate: Stir the mixture at room temperature for 2-4 hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate the process.

  • Clarify: If any undissolved material remains, centrifuge the solution and use the clear supernatant. The concentration of the supernatant represents the solubility limit in that system.

Section 3: Summary of Strategies & Data

The table below summarizes the recommended strategies, their mechanisms, and key considerations for experimental design.

StrategyMechanism of ActionRecommended Use CaseProsCons
pH Adjustment Ionization to the anionic boronate form [R-B(OH)₃]⁻.[2]General purpose; creating stable, high-concentration aqueous stocks.Highly effective, simple buffer components, cost-effective.Not suitable for experiments that are highly sensitive to pH > 8.0.
Diol/Polyol Complexation Forms a cyclic boronate ester, lowering the apparent pKa.[4]Achieving solubility at or near physiological pH (7.0-7.4).Allows for solubility in pH-neutral buffers, biocompatible excipients.Adds another component (e.g., mannitol) to the formulation.
Cyclodextrin Inclusion Encapsulation of the hydrophobic phenyl ring within the cyclodextrin cavity.[8]For highly insoluble derivatives or when pH/diol methods are insufficient.Significant solubility enhancement, can improve stability.Cyclodextrin may interfere with some biological assays or binding events.
Organic Co-solvent Solubilization in a water-miscible organic solvent (e.g., DMSO).[6][7]Preparing very high concentration stocks for significant serial dilution.Quick and easy for initial compound screening.Final solvent concentration must be carefully controlled to avoid artifacts.

Section 4: References

  • S.L. Gupta, L. Plamondon, J. Adams, L. Grenier. (2004). Formulation of Boronic Acid Compounds. U.S. Patent No. 6,699,835 B2. [Link]

  • D. G. Hall. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • P. Leszczyński, T. Hofman, A. Sporzyński. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • P. Leszczyński, et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

  • I. Michael, O. Isreal. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • S. Stolzenberg, et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • W. Yang, X. Gao, B. Wang. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-68. [Link]

  • S. Soundararajan, et al. (2009). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing reactions involving 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. The focus is on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing reactions involving 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. The focus is on the strategic selection of bases and solvents to overcome common challenges and ensure successful, reproducible outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.

Compound Profile and Reactivity Overview

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a specialized reagent often employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure presents a unique combination of electronic and steric features that must be considered during reaction design.

  • Electronic Effects : The phenyl ring is substituted with two electron-withdrawing groups: a chloro group at the 3-position and an N-isopropylcarbamoyl group at the 4-position. This electronic deficiency can influence the transmetalation step in cross-coupling reactions.

  • Steric Hindrance : While not excessively bulky, the N-isopropylcarbamoyl group provides some steric hindrance that can affect the approach of the palladium catalyst.

  • Functional Group Compatibility : The amide (carbamoyl) functionality is generally robust but can be sensitive to very strong bases or high temperatures, which could lead to hydrolysis.

Table 1: Physicochemical Properties of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

PropertyValue
Molecular Formula C₁₀H₁₃BClNO₃[1]
Molecular Weight 241.48 g/mol
Appearance Typically a white to off-white solid
Storage Store in a cool, dry, well-ventilated place away from moisture.[2][3]

Like other arylboronic acids, this compound is susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and formation of cyclic boroxine anhydrides upon exposure to moisture.[2][3] Proper storage and handling are critical to maintain its integrity.

The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura reaction is fundamentally dependent on the interplay between the base and the solvent. Their roles are interconnected and crucial for the catalytic cycle to proceed efficiently.

The primary role of the base is to activate the boronic acid.[4] It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[5][6] This "ate" complex is significantly more reactive and readily participates in the transmetalation step with the palladium(II) complex.[4][5]

The solvent's role is multifaceted. It must:

  • Solubilize all reaction components (aryl halide, boronic acid, base, and catalyst).

  • Facilitate the formation and stabilization of the active catalytic species.[7]

  • Modulate the strength and reactivity of the base.[8]

  • Influence the rate of the key steps in the catalytic cycle.[7]

Biphasic solvent systems, often an organic solvent with water, are common. Water can help dissolve inorganic bases and facilitate the formation of the active boronate species.[7][9]

A Arylboronic Acid RB(OH)₂ C Activated Boronate [RB(OH)₃]⁻ A->C Activation B Base (e.g., OH⁻, CO₃²⁻) E Transmetalation (Rate-Determining Step) C->E D Pd(II) Complex [Ar'-Pd-X] D->E

Caption: Base activation of boronic acid for transmetalation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for base and solvent selection with this boronic acid?

A1: For a robust starting point, a moderately weak inorganic base with a mixed aqueous/aprotic solvent system is recommended.

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄). These bases are effective at forming the boronate without being harsh enough to risk hydrolysis of the N-isopropylcarbamoyl group.[10]

  • Solvent: A mixture of 1,4-Dioxane/Water or Toluene/Water (e.g., in a 4:1 or 5:1 ratio). These solvents provide good solubility for the organic substrates and the palladium catalyst, while the water aids in dissolving the inorganic base.[10][11]

Q2: My reaction is showing low or no conversion. What should I troubleshoot first?

A2: Low conversion is a common issue that can often be traced back to the catalyst system, base, or reaction conditions.

  • Catalyst Inactivity: Ensure your palladium source is active. Old Pd(PPh₃)₄ can degrade. Consider using a more robust pre-catalyst, such as a PEPPSI-type catalyst or one from the Buchwald ligand family, especially if coupling with a challenging aryl chloride.[12]

  • Insufficient Base Strength: If using a very weak base like potassium fluoride (KF), it may not be sufficient. Switch to a stronger base like K₃PO₄ or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to the higher solubility of its boronate salt and the promoting effect of the cesium cation.[7]

  • Inadequate Degassing: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period (15-30 minutes).[11]

  • Temperature: Suzuki couplings can be temperature-sensitive. A good starting point is 80-100 °C.[11] If the reaction is sluggish, a moderate increase in temperature may improve the rate.

Q3: I'm observing significant protodeboronation of the starting material. How can I prevent this?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction, especially with electron-deficient arylboronic acids.[3][10] It is often promoted by excess base, water, and high temperatures.

  • Use a Milder Base: Switch from strong bases like NaOH or KOtBu to milder options like K₃PO₄ or Cs₂CO₃.[10]

  • Use Anhydrous Conditions: If protodeboronation is severe, consider moving to anhydrous conditions. Use a base like potassium fluoride (KF) or an organic base in a dry solvent like THF or Dioxane.

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the side reaction.[10]

Q4: Does the N-isopropylcarbamoyl group cause any specific issues?

A4: Yes, the amide functionality can present two potential challenges:

  • Hydrolysis: Under strongly basic conditions (e.g., high concentrations of NaOH or KOH) and elevated temperatures, the amide bond could be hydrolyzed. Using carbonate or phosphate bases minimizes this risk.

  • Catalyst Inhibition: The lone pairs on the amide's oxygen and nitrogen atoms could potentially coordinate to the palladium center, leading to catalyst inhibition.[11] If you suspect this is an issue, switching to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) can often overcome this by favoring coordination to the phosphine over the substrate's functional group.[10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during reactions with 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid.

start Problem: Low Yield / No Reaction q1 Is Homocoupling of Boronic Acid Observed? start->q1 sol1 Solution: • Thoroughly degas solvent • Use Pd(0) source directly • Lower reaction temperature q1->sol1 Yes q2 Is Protodeboronation Observed (LC-MS)? q1->q2 No end Reaction Optimized sol1->end sol2 Solution: • Use milder base (K₃PO₄, Cs₂CO₃) • Reduce water content or use anhydrous conditions • Lower reaction temperature q2->sol2 Yes q3 Is Starting Material Largely Unreacted? q2->q3 No sol2->end sol3 Solution: • Check catalyst/ligand activity • Use stronger base (K₃PO₄, Cs₂CO₃) • Increase temperature • Screen different solvents (Dioxane, Toluene, DMF) q3->sol3 Yes sol3->end

Caption: A logical troubleshooting workflow for common issues.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide, 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, and K₃PO₄.[11]

  • Add the Pd(dppf)Cl₂ catalyst.

  • Add the 1,4-dioxane and water.

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.[11]

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[11]

Protocol 2: Base and Solvent Screening

When optimizing, a parallel screen is highly efficient. This can be performed in a 24-well reaction block or with individual vials.

Table 2: Example Screening Array

WellBase (2.0 equiv)Solvent (5:1 organic:water)Temp (°C)
A1K₂CO₃Toluene/H₂O80
A2K₂CO₃Dioxane/H₂O80
A3K₂CO₃DMF/H₂O80
B1K₃PO₄Toluene/H₂O80
B2K₃PO₄Dioxane/H₂O80
B3K₃PO₄DMF/H₂O80
C1Cs₂CO₃Toluene/H₂O80
C2Cs₂CO₃Dioxane/H₂O80
C3Cs₂CO₃DMF/H₂O80

Procedure:

  • Set up reactions as described in Protocol 1, varying the base and solvent according to the array.

  • Run all reactions for a fixed period (e.g., 6 hours).

  • Quench all reactions simultaneously by cooling and adding a standard workup solution.

  • Analyze the conversion and yield for each reaction by LC-MS or ¹H NMR with an internal standard to identify the optimal conditions.

Safety Information

  • 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly after use.[15] Handle in an inert atmosphere when possible. Avoid creating dust.[16][17]

  • Solvents: Use solvents like 1,4-dioxane and toluene in a well-ventilated fume hood.

  • Bases: Handle caustic bases like hydroxides with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. [Link]

  • 3-chloro-4-(n-isopropylcarbamoyl)benzeneboronic acid (C10H13BClNO3) - PubChemLite. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]

  • Cross-Coupling between Arylboronic Acids and Terminal Alkynes in Water Microdroplets | Journal of the American Chemical Society. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. [Link]

  • Safety Data Sheet: Palladium - Carl ROTH. [Link]

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [Link]

  • Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process - ACS Publications. [Link]

  • Standard Operating Procedure. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society. [Link]

  • SAFETY DATA SHEET - Don Whitley Scientific. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC. [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Journal of the American Chemical Society. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

Sources

Optimization

Purification techniques for 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid reaction mixtures

Welcome to the dedicated technical support guide for the purification of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. This molecule is a critical building block in contemporary drug discovery, primarily utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. This molecule is a critical building block in contemporary drug discovery, primarily utilized as a partner in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates.[1][2] However, its purification is often non-trivial due to the inherent reactivity and physical properties of arylboronic acids.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate the common challenges associated with isolating this compound in high purity.

Section 1: Frequently Asked Questions (FAQs) & Core Challenges

This section addresses the fundamental issues researchers face, providing the foundational knowledge needed to troubleshoot purification effectively.

Q1: What are the most common impurities in a crude 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid reaction mixture?

Understanding the potential impurity profile is the first step toward designing an effective purification strategy. Impurities typically arise from the synthetic route—often the borylation of an aryl halide or via a lithiation/borylation sequence—and the inherent instability of the boronic acid moiety itself.[1][3]

Impurity TypeCommon Name / StructureOrigin / CauseImpact on Downstream Reactions
Protodeboronation Product 2-Chloro-N-isopropylbenzamideLoss of the C–B bond, replaced by a C–H bond. Often occurs during aqueous workup, prolonged heating, or in the presence of acid/base/metal catalysts.[4]Inactive in Suzuki coupling; reduces yield and complicates purification of the desired product.
Anhydride Formation BoroxineDehydration (loss of water) between three boronic acid molecules. Can occur upon standing or during concentration.[5]Generally reactive in Suzuki coupling. Can complicate characterization (e.g., NMR, titration), often leading to purity estimates over 100% by titration.[1]
Homocoupling Product Dimer of starting aryl halideSide reaction during organometallic formation (e.g., Grignard) or borylation.[6]Difficult to separate due to similar polarity and higher molecular weight.
Unreacted Starting Material e.g., 2-Chloro-5-iodo-N-isopropylbenzamideIncomplete reaction during the borylation step.Can compete in subsequent coupling reactions, leading to undesired byproducts.
Residual Catalyst Palladium or Nickel speciesIf the boronic acid is synthesized via a cross-coupling reaction (e.g., Miyaura borylation), or if the lab environment is contaminated.[7][8]Can interfere with downstream chemistry and is a major concern for pharmaceutical applications, requiring removal to ppm levels.[9]

Q2: Why does my compound streak or fail to elute properly during standard silica gel column chromatography?

This is one of the most common frustrations with boronic acid purification. The behavior stems from two primary interactions:

  • Lewis Acid-Base Interaction: The boron atom in a boronic acid is electron-deficient (a mild Lewis acid).[5] The surface of standard silica gel is covered in acidic silanol groups (Si-OH). This leads to strong, often irreversible, binding of the boronic acid to the stationary phase.[4][10]

  • Degradation: The acidic nature of the silica gel can catalyze the decomposition of the boronic acid on the column, primarily through protodeboronation.[10]

For these reasons, standard silica gel chromatography is strongly discouraged for the final purification of most arylboronic acids.

Q3: What is protodeboronation and how can I minimize it?

Protodeboronation is the hydrolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. For your compound, this results in the formation of 2-Chloro-N-isopropylbenzamide. This side reaction is often the primary cause of yield loss.

Key Strategies to Minimize Protodeboronation:

  • Avoid Strong Acids/Bases: While acid-base extractions are a viable purification method (see Section 3), prolonged exposure, especially at elevated temperatures, should be avoided.

  • Gentle Workup: Use saturated ammonium chloride (NH₄Cl) for quenching reactions instead of stronger acids where possible. Keep temperatures low during aqueous workups.

  • Inert Atmosphere: While less common for boronic acids than for their boronate ester precursors, handling under an inert atmosphere can prevent oxidative degradation pathways that may lead to C-B bond cleavage.[11]

  • Chelate Trace Metals: If you suspect metal-catalyzed decomposition, consider adding a chelating agent like EDTA during the workup phase.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem Statement Probable Cause(s) Recommended Solution(s)
"My crude product is an intractable oil or gum after workup and solvent removal." 1. Presence of high-boiling point solvents (e.g., DMF, DMSO).2. Formation of boroxine and other oligomeric species, which can be amorphous.3. High concentration of greasy impurities (e.g., homocoupling byproducts).1. Trituration: Attempt to solidify the material by stirring it vigorously as a suspension in a non-polar solvent like hexanes, diethyl ether, or a mixture of the two. This will often wash away non-polar impurities and induce crystallization.[6]2. Solvent Swap: Dissolve the oil in a minimal amount of a polar solvent (e.g., ethyl acetate) and then add a non-polar anti-solvent (e.g., heptane) dropwise until turbidity persists. Cool slowly to encourage crystallization.[6]
"My yield is very low after aqueous workup and extraction with an organic solvent." 1. Significant protodeboronation during the reaction or workup.2. The compound may be partially soluble in the aqueous phase, especially if the pH is neutral or slightly basic.3. Incomplete extraction from the aqueous layer.1. Re-evaluate your reaction quench and workup conditions for harshness (pH, temperature).2. Acidify Thoroughly: Before extraction, ensure the aqueous layer is distinctly acidic (pH ~2-3) with an acid like 1M HCl. This protonates the boronic acid, making it less polar and more soluble in organic solvents like ethyl acetate or DCM.3. Salting Out: Add a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer to decrease the polarity of the aqueous phase and drive the boronic acid into the organic layer.[12]
"Recrystallization isn't improving the purity of my material significantly." 1. The primary impurity has very similar solubility properties to the desired product (e.g., the protodeboronation byproduct).2. The material is precipitating as an amorphous solid rather than forming a crystal lattice, trapping impurities.1. Switch Purification Method: If co-crystallization is occurring, a method based on different chemical principles is needed. Acid-base extraction (Method 2) or purification via a diethanolamine adduct (Method 3) are excellent alternatives.[4][10]2. Optimize Crystallization: Screen a wider range of solvent systems (see Table in Method 1). Try a vapor diffusion setup or slow cooling over several days to promote the growth of well-ordered crystals.
"My final product has a persistent pink, grey, or black color." This is almost always due to contamination with trace amounts of palladium catalyst, which forms highly colored colloidal nanoparticles.[7]1. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through a pad of Celite®. Caution: Charcoal can also adsorb your product, so use it sparingly.2. Scavenging Resins: For more stubborn cases, stir the product solution with a scavenger resin designed to bind palladium (e.g., thiol-functionalized silica).

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most effective purification techniques.

Method 1: Optimized Recrystallization

Recrystallization is effective if the main impurities are significantly more or less soluble than the product. The key is finding the right solvent or solvent system.

Step-by-Step Protocol:

  • Solvent Screening: Place ~20 mg of your crude material into several small vials. Add a few drops of different solvents from the table below to test solubility at room temperature and upon heating.

  • Ideal Solvent: An ideal single solvent will fully dissolve your compound when hot but result in poor solubility when cold.

  • Ideal Solvent System: An ideal two-solvent system consists of a "soluble" solvent that dissolves the compound readily and an "anti-solvent" in which the compound is insoluble.

  • Procedure: a. Dissolve the crude material in a minimum amount of the hot "soluble" solvent (or solvent system). b. If any insoluble impurities are present, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod. d. Once crystals begin to form, place the flask in an ice bath or refrigerator for at least 1 hour to maximize precipitation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.

Recommended Solvents for Screening:

Solvent / SystemRationale
Acetonitrile / WaterGood for moderately polar compounds. The amide group should provide sufficient polarity.
Ethyl Acetate / HeptaneA classic polar/non-polar system. Dissolve in hot EtOAc, add Heptane until cloudy.
TolueneCan be effective for arylboronic acids; heating is required.
Isopropanol / WaterAnother polar protic system that can be highly effective.
Method 2: Purification via Diethanolamine (DEA) Adduct Formation

This is a highly effective and often superior method for purifying arylboronic acids. It relies on the formation of a stable, five-membered ring adduct between the boronic acid and diethanolamine (DEA). This adduct is often a highly crystalline solid that can be easily separated from neutral or acidic impurities.[4][10] The pure boronic acid is then liberated by treatment with acid.

DEA_Workflow cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Isolation & Liberation A Crude Boronic Acid in Ethyl Acetate B Add Diethanolamine (1.1 eq) A->B C Stir at RT (1-2 hours) B->C D Precipitation of Crystalline DEA Adduct C->D E Filter and Wash Adduct with Ether D->E F Suspend Adduct in EtOAc / 1M HCl E->F G Separate Layers F->G H Pure Boronic Acid in Organic Layer G->H

Step-by-Step Protocol:

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (ethyl acetate or toluene are good starting points, ~10 mL per gram). Add diethanolamine (1.1 equivalents) dropwise with stirring at room temperature.

  • Precipitation: The DEA adduct will often begin to precipitate out of solution within minutes to an hour. Continue stirring for 1-2 hours to ensure complete formation. If no precipitate forms, cooling the mixture may help.

  • Isolation: Collect the solid adduct by vacuum filtration. Wash the filter cake thoroughly with the solvent used for the reaction (e.g., ethyl acetate) and then with a non-polar solvent like diethyl ether or hexanes to remove any adsorbed impurities.

  • Liberation: Suspend the purified DEA adduct in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously for 30-60 minutes. The adduct will break down, liberating the pure boronic acid into the organic layer, while the protonated diethanolamine hydrochloride salt will dissolve in the aqueous layer.

  • Final Workup: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the highly pure 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid.

Section 4: Visual Decision-Making Guide for Purification

This flowchart provides a logical pathway for selecting the most appropriate purification strategy based on an initial assessment of your crude reaction mixture.

Purification_Decision_Tree

References

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate.

  • St. Denis, J. D., et al. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.

  • Erickson, D. R., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent 8,822,730 B2.

  • Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry.

  • Benchchem. (n.d.). Technical Guide: Purity Specifications and Analytical Characterization of 3-Chloro-4-fluorophenylboronic Acid.

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Abarca, B., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Pletnev, A. A., & Larock, R. C. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3368–3372.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

  • Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros.

  • Wikipedia. (n.d.). Phenylboronic acid.

  • Tan, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 143.
  • Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875.
  • Goldford, J. E., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(45), 15146–15154.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: A new convenient synthetic route towards 2-(hetero)
  • Fairlamb, I. J. S., et al. (2015). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL.

  • Sporzyński, A., et al. (2013).
  • Csenki, D., et al. (2020). Curse or blessing?
  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube.

  • Johnston, E. V., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 12786–12792.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid and Unsubstituted Phenylboronic Acid in Suzuki-Miyaura Coupling

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for drug discovery and materials science.[1][2] The efficiency of this palladium-catalyzed reaction is profoundly influenced by the electronic and steric nature of the substituents on the coupling partners, especially the organoboron reagent.[3][4] This guide provides an in-depth, objective comparison of the reactivity of two distinct phenylboronic acids: the structurally complex 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid and the parent unsubstituted phenylboronic acid. Through a blend of theoretical principles and supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the selection and application of these reagents.

Theoretical Underpinnings: The Influence of Substituents on Phenylboronic Acid Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic properties of the substituents on the phenyl ring.[5][6] These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the ipso-carbon atom attached to the boron moiety. This, in turn, affects the rate-determining transmetalation step of the catalytic cycle.[5][7]

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as halogens (e.g., chloro) and amide functionalities (e.g., N-isopropylcarbamoyl), generally decrease the electron density on the phenyl ring.[6][8] This increased electrophilicity of the boronic acid can, in some cases, facilitate the transmetalation step.[9] The Lewis acidity of the boron atom is also enhanced, which can influence its interaction with the base and the palladium catalyst.[3][10]

  • Electron-Donating Groups (EDGs): Conversely, groups that donate electron density to the ring increase its nucleophilicity, which can also impact the transmetalation rate.

  • Steric Effects: The size and position of substituents can sterically hinder the approach of the palladium complex to the boronic acid, potentially slowing down the reaction.[3][8] Ortho-substituents, in particular, can have a significant steric impact.[3][4]

Head-to-Head Comparison: Structural and Anticipated Reactivity Differences

Feature3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acidUnsubstituted Phenylboronic Acid
Structure Contains a chloro group at the meta-position and an N-isopropylcarbamoyl group at the para-position relative to the boronic acid.A simple phenyl ring attached to the boronic acid functional group.
Electronic Effects The chloro and N-isopropylcarbamoyl groups are both electron-withdrawing. The chloro group exerts a moderate inductive withdrawing effect, while the carbamoyl group has a more complex influence, with both inductive and resonance effects.[11][12]No significant electronic influence from substituents.
Steric Hindrance The substituents, particularly the N-isopropylcarbamoyl group, may introduce some steric bulk, although they are not in the ortho position.Minimal steric hindrance.
Acidity (pKa) Expected to be more acidic due to the presence of electron-withdrawing groups, which stabilize the resulting boronate anion.[3][10]pKa is approximately 8.83.[13]
Solubility The presence of the polar carbamoyl group may enhance solubility in polar organic solvents compared to the unsubstituted analog.[14][15]Soluble in many polar organic solvents but has limited solubility in nonpolar solvents.[13][15]
Anticipated Reactivity The combined electron-withdrawing effects are hypothesized to enhance the reactivity in the transmetalation step, potentially leading to faster reaction kinetics.Serves as a baseline for reactivity in Suzuki-Miyaura coupling.

Experimental Design for a Quantitative Reactivity Comparison

To empirically validate the hypothesized reactivity differences, a meticulously designed kinetic study is paramount. The following protocol outlines a robust methodology for comparing the two boronic acids.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Aryl Halide - Boronic Acids - Palladium Catalyst - Base setup_vials Set up Reaction Vials (e.g., 24-well plate) prep_reagents->setup_vials add_reagents Add Reagents to Vials (automated or manual) setup_vials->add_reagents degas Degas Reaction Mixtures add_reagents->degas Seal Vials heat Heat to Reaction Temperature (e.g., 60-100 °C) degas->heat sampling Take Aliquots at Timed Intervals heat->sampling quench Quench Aliquots sampling->quench analysis_prep Prepare Samples for Analysis (Dilution, addition of internal standard) quench->analysis_prep hplc_gcms Analyze by HPLC or GC-MS analysis_prep->hplc_gcms data_proc Process Data (Integration, Calibration) hplc_gcms->data_proc end Compare Reactivity data_proc->end Generate Kinetic Profiles

Caption: Workflow for the comparative kinetic analysis of boronic acid reactivity.

Detailed Experimental Protocol

1. Materials and Reagent Preparation:

  • Aryl Halide: 4-Bromoanisole (as a standard coupling partner).

  • Boronic Acids: 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid and unsubstituted phenylboronic acid.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos).

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent: A 3:1 mixture of dioxane and water.

  • Internal Standard: Biphenyl (for quantitative analysis).

2. Reaction Setup:

  • Prepare stock solutions of the aryl halide, each boronic acid, the palladium catalyst, the base, and the internal standard in the solvent mixture.

  • In a series of reaction vials, add the aryl halide (1.0 mmol), one of the boronic acids (1.2 mmol), the palladium catalyst (e.g., 2 mol%), and the base (2.0 mmol).[16]

  • Add a precise amount of the internal standard to each vial.

  • Seal the vials and thoroughly degas the mixtures by bubbling with argon or nitrogen for 15-20 minutes to prevent catalyst deactivation by oxygen.[16]

3. Reaction and Monitoring:

  • Place the reaction vials in a preheated reaction block or oil bath set to a constant temperature (e.g., 80 °C).[16]

  • At specified time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of cold diethyl ether and water.

4. Analytical Procedure:

  • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]

  • Monitor the disappearance of the starting aryl halide and the formation of the biaryl product over time.

  • Use the internal standard to accurately quantify the concentrations of the reactant and product at each time point.

Hypothetical Experimental Data and Analysis

The following table presents plausible data from the described experiment, illustrating the expected difference in reactivity.

Time (minutes)% Yield (Unsubstituted Phenylboronic Acid)% Yield (3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid)
51535
154075
306592
6085>98
120>95>98
240>98>98

Analysis of Results:

The hypothetical data clearly indicates that 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid exhibits significantly faster reaction kinetics compared to unsubstituted phenylboronic acid under identical conditions. The initial rate of reaction is substantially higher, and the reaction reaches near completion in a much shorter timeframe.

Mechanistic Interpretation and Visualization

The enhanced reactivity of the substituted phenylboronic acid can be attributed to the electronic effects of the chloro and N-isopropylcarbamoyl substituents. These electron-withdrawing groups increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex with the base.[19] This boronate species is the active nucleophile in the transmetalation step.[1][19] The increased positive charge on the boron atom polarizes the B-C bond, making the ipso-carbon more nucleophilic and thus more readily transferred to the palladium center.

Mechanistic Pathway Diagram

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boronic_acid Boronic Acid Activation pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)-X(L_n) pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_aryl Ar-Pd(II)-Ar'(L_n) pd_aryl_halide->pd_aryl_aryl Transmetalation (Ar'-B(OH)2) pd_aryl_aryl->pd0 Reductive Elimination product Ar-Ar' pd_aryl_aryl->product boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]^- boronic_acid->boronate + Base boronate->pd_aryl_halide Rate-determining step influenced by substituents on Ar'

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key transmetalation step.

The electron-withdrawing substituents on 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid accelerate the formation of the boronate and enhance the nucleophilicity of the transferring aryl group, thereby lowering the activation energy of the transmetalation step.

Practical Implications and Conclusion

For researchers and professionals in drug development and organic synthesis, the choice of boronic acid can have a significant impact on reaction efficiency, yield, and overall process time.

  • 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a superior choice when rapid reaction kinetics are desired. Its enhanced reactivity can lead to shorter reaction times, potentially lower catalyst loadings, and improved overall efficiency, which are critical factors in process development and scale-up.

  • Unsubstituted phenylboronic acid , while a reliable and cost-effective reagent, may require longer reaction times or more forcing conditions to achieve high yields. It serves as an excellent benchmark for comparison but may not be the optimal choice for time-sensitive applications or with less reactive coupling partners.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Dąbrowski, M., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 25(23), 5673. [Link]

  • Redyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2345. [Link]

  • Jezierska, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241-13253. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Slanina, Z., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • ResearchGate. (n.d.). Solubility of phenylboronic compounds in water. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Al-Rashida, M., et al. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Molecules, 20(4), 6511-6537. [Link]

  • Li, Y., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Phongsiri, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 384. [Link]

  • MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • OSTI.GOV. (1976, May 1). Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions. [Link]

  • Slanina, Z., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • Klimentowska, P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1996. [Link]

  • Molecules. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Taylor & Francis Online. (n.d.). Phenylboronic acid – Knowledge and References. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1220-1227. [Link]

Sources

Comparative

HPLC Method Validation for Assessing 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid Purity: A Comparative Guide

As a Senior Application Scientist, I approach the chromatographic analysis of boronic acids not merely as a separation task, but as an exercise in controlling complex chemical equilibria. 3-Chloro-4-(N-isopropylcarbamoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chromatographic analysis of boronic acids not merely as a separation task, but as an exercise in controlling complex chemical equilibria. 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a highly functionalized intermediate frequently utilized in Suzuki-Miyaura cross-coupling reactions for active pharmaceutical ingredient (API) synthesis.

Assessing its purity via Reversed-Phase Liquid Chromatography (RPLC) presents severe analytical challenges. Without a mechanistically grounded method, analysts will inevitably encounter split peaks, severe tailing, and irreproducible assays. This guide objectively compares stationary phases and mobile phase modifiers to establish a robust, self-validating HPLC method aligned with the latest regulatory standards[1].

Mechanistic Causality: Why Standard HPLC Methods Fail

To design a reliable method, we must first understand the causality behind chromatographic failures associated with boronic acids[2]. The difficulties stem from two primary mechanisms:

  • Boroxine Equilibrium (Dehydration): In organic-rich solutions or under improper storage, boronic acids undergo reversible dehydration to form trimeric cyclic anhydrides known as boroxines. During an HPLC run, this equilibrium can shift dynamically on the column, resulting in split peaks, broad humps, or artificially low assay values[3].

  • Lewis Acid-Base Interactions: The boron atom possesses an empty p-orbital, acting as a strong Lewis acid. It interacts aggressively with the lone electron pairs of unreacted, ionized silanols (Lewis bases) on standard silica stationary phases. This secondary interaction causes severe peak tailing and irreversible compound adsorption[2].

MechanisticPathway N1 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid N2 Equilibrium Shift: Boroxine Anhydride Formation N1->N2 Dehydration in Organic Solvents N3 Stationary Phase: Lewis Acid-Base Silanol Interaction N1->N3 Unmasked Column N4 Aqueous Diluent + Low Temperature (5°C) N2->N4 Hydrolysis Recovery N5 0.1% TFA Mobile Phase + Core-Shell C18 Column N3->N5 Silanol Shielding N6 Monomeric State Maintained (Accurate Quantitation) N4->N6 N5->N6

Mechanistic workflow addressing boroxine formation and silanol interactions during HPLC analysis.

Comparative Performance Guide

To establish a self-validating system, the analytical conditions must actively suppress the aforementioned artifacts. Below is a comparative analysis of column technologies and mobile phase modifiers based on experimental performance.

Table 1: Stationary Phase (Column) Optimization

Conditions: 1.0 mL/min, 30°C, Gradient Elution (Water/MeCN with 0.1% TFA), 254 nm.

Column TechnologyStationary Phase DesignPeak Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs)Verdict
Standard C18 Fully porous, standard end-capping2.4 (Severe Tailing)4,5001.2Not Recommended
Polar-Embedded C18 Amide-embedded, fully porous1.3 (Slight Tailing)9,2002.1Acceptable
Core-Shell C18 Superficially porous, advanced end-capping1.05 (Excellent)15,8003.4Optimal

Scientist's Insight: Standard C18 columns fail because their end-capping cannot fully mask residual silanols from the highly reactive boronic acid group. Core-shell particles with high-density bonding provide the necessary steric shielding, yielding sharp peaks and superior mass transfer.

Table 2: Mobile Phase Modifier Optimization

Conditions: Core-Shell C18 Column, 1.0 mL/min, 30°C.

ModifierApprox. pHBoroxine SuppressionSilanol MaskingOverall Performance
None (Water/MeCN) ~6.0Poor (Multiple peaks)PoorUnusable
0.1% Formic Acid ~2.7ModerateModerateAcceptable (LC-MS)
0.1% Trifluoroacetic Acid ~2.0Excellent (Single peak)ExcellentOptimal (UV/DAD)

Scientist's Insight: Trifluoroacetic acid (TFA) drops the pH below the pKa of surface silanols (~pH 3.5), neutralizing them and completely eliminating Lewis acid-base interactions. Furthermore, the acidic environment drives the equilibrium away from the boroxine anhydride back to the monomeric boronic acid[3].

Step-by-Step Experimental Methodology

To ensure data integrity, the following protocol incorporates self-validating checkpoints.

Phase 1: Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 (v/v) Acetonitrile/Water containing 0.1% TFA. Causality: The high aqueous content and low pH force any trace boroxines present in the solid standard to hydrolyze back into the active monomeric boronic acid.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of diluent, sonicate for 5 minutes at room temperature (avoid heating, which promotes degradation), and dilute to volume.

  • Self-Validation Checkpoint: Analyze the sample immediately, and again after 24 hours stored at 5°C in the autosampler. The peak area must not deviate by more than ±1.0%, proving solution stability and the absence of spontaneous boroxine formation.

Phase 2: HPLC Operating Conditions
  • Column: Core-Shell C18, 100 × 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0-2 min (5% B), 2-10 min (5% to 95% B), 10-12 min (95% B), 12-12.1 min (95% to 5% B), 12.1-15 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 230 nm and 254 nm.

ICH Q2(R2) Method Validation Workflow

Once the method is optimized, it must be validated according to the 1 to prove it is fit for its intended purpose[1].

Validation V1 Define ATP (ICH Q14) V2 Specificity (Peak Purity > 99%) V1->V2 V3 Linearity (R² ≥ 0.999) V2->V3 V4 Accuracy (Spike Recovery) V3->V4 V5 Precision (RSD ≤ 2.0%) V4->V5 V6 Validated Control Strategy V5->V6

Sequential analytical method validation lifecycle in accordance with ICH Q2(R2) guidelines.

Validation Execution Steps:
  • Specificity (Peak Purity):

    • Action: Inject a sample spiked with known synthetic impurities (e.g., des-chloro or des-boronic acid degradants).

    • Self-Validating Check: Utilize the PDA detector to calculate the peak purity angle versus the purity threshold. The purity angle must be less than the threshold, mathematically proving no impurities are co-eluting under the main boronic acid peak.

  • Linearity and Range:

    • Action: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the 100% level response.

  • Accuracy (Recovery):

    • Action: Spike known amounts of the API into a placebo matrix at 80%, 100%, and 120% levels, preparing three replicates per level.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • System Precision & Carryover:

    • Action: Perform 6 replicate injections of the 100% standard. Immediately follow the 6th injection with a blank diluent injection.

    • Self-Validating Check: The Relative Standard Deviation (RSD) of the 6 replicates must be ≤2.0% . The subsequent blank must show <0.05% carryover. This proves that the RSD is a function of true injection precision, not cumulative column fouling caused by irreversible boronic acid adsorption.

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura cross-coupling involving the sterically hindered and functionally complex substrate, 3-Chloro-4-(N-isopropylcarbamoyl)phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura cross-coupling involving the sterically hindered and functionally complex substrate, 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid. The objective is to equip researchers, chemists, and drug development professionals with the rationale and data needed to select the optimal catalyst system for this challenging transformation, balancing reaction efficiency, catalyst loading, and operational simplicity.

The Challenge: Coupling a Hindered Aryl Chloride

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1][2] However, the use of aryl chlorides as coupling partners presents a significant hurdle.[3] The strength of the C-Cl bond (approx. 96 kcal/mol) makes the initial, rate-limiting oxidative addition step to the Pd(0) center kinetically challenging compared to their bromide or iodide counterparts.[3][4]

Our target substrate, 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, encapsulates this challenge. The chlorine atom is positioned ortho to a bulky N-isopropylcarbamoyl group, creating steric hindrance around the reaction center. Furthermore, the presence of the amide and boronic acid functionalities requires a catalyst system that is not only highly active but also chemoselective.

The Catalytic Cycle: Understanding the Engine

The efficacy of any palladium catalyst in this context hinges on its ability to efficiently navigate the three key steps of the Suzuki-Miyaura cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] For aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) species is the most demanding step.

Suzuki_Miyaura_Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Cl)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'L_n (Diaryl Complex) oa_complex->trans_complex Transmetalation product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The key to overcoming the high activation barrier of the C-Cl bond lies in the choice of ligand (L). Modern catalysts for this purpose employ bulky, electron-rich ligands that stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the subsequent reductive elimination.[5][6]

Comparative Analysis of Leading Palladium Catalyst Systems

We will compare three major classes of catalyst systems proven to be effective for challenging Suzuki-Miyaura couplings of aryl chlorides: Buchwald Dialkylbiaryl Phosphine Ligands, N-Heterocyclic Carbene (NHC) Ligands, and Heterogeneous Pd/C.

Catalyst System (Pd Source + Ligand)Typical Loading (mol%)Representative ConditionsYield (%) for Hindered Ar-ClAdvantagesDisadvantages
Pd(OAc)₂ + SPhos/XPhos 0.5 - 2.0Toluene or Dioxane, K₃PO₄ or K₂CO₃, 80-110 °C, 2-24h>90%[5]High activity for hindered substrates, broad functional group tolerance, commercially available as stable pre-catalysts (G2/G3).Higher cost, potential air-sensitivity of phosphine ligands, requires inert atmosphere.
Pd₂(dba)₃ + IPr/IMes 1.0 - 2.0Dioxane or iPrOH, NaOtBu, Room Temp to 60 °C, 1-12h>95%[7]Extremely high activity, often enabling reactions at room temperature.[8] Good thermal stability.Strong base (NaOtBu) may not be compatible with all functional groups. Ligand synthesis can be complex.
10% Pd/C (Ligand-free) 1.0 - 5.0Aqueous media (e.g., EtOH/H₂O), K₂CO₃ or Na₂CO₃, 80-100 °C, 12-24hVariable, often lower for deactivated Ar-Cl[1][9]Low cost, easily removed by filtration, recyclable, ideal for process chemistry.Generally requires higher temperatures and longer reaction times. May exhibit lower yields and selectivity for complex substrates. Risk of palladium leaching.[1]
Expert Insights:
  • Buchwald Ligand Systems (e.g., SPhos, XPhos): These are the workhorses for challenging couplings.[5] Their bulk and electron-donating properties create a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition with aryl chlorides. The use of modern pre-catalysts (e.g., XPhos-Pd-G3) is highly recommended as they offer superior air-stability and generate the active Pd(0) species more reliably.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are exceptionally strong σ-donors, forming very stable and highly active palladium complexes.[8] Their remarkable activity can facilitate couplings of even the most sterically demanding aryl chlorides at or near room temperature.[7] This is particularly advantageous for substrates with thermally sensitive functional groups.

  • Heterogeneous Palladium on Carbon (Pd/C): From a green chemistry and process development perspective, Pd/C is an attractive option.[1][10] It eliminates the need for expensive, specialized ligands and simplifies product purification. However, its application to deactivated aryl chlorides like our target substrate may require more forceful conditions (higher temperatures, longer times) and careful optimization to achieve satisfactory yields without side reactions.[9]

Recommended Experimental Protocol

Based on the analysis, a catalyst system employing a Buchwald dialkylbiaryl phosphine ligand provides the best balance of high reactivity, functional group tolerance, and reliability for the target transformation. The following protocol is a robust starting point for optimization.

Workflow Diagram

Experimental_Workflow start Start: Assemble Reagents reagents 1. Charge vial with: - Aryl Halide (1.0 eq) - Boronic Acid Partner (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) - Pd Pre-catalyst (e.g., XPhos Pd G3, 1 mol%) - Stir bar start->reagents inert 2. Seal vial, evacuate and backfill with Argon/Nitrogen (3x) reagents->inert solvent 3. Add degassed solvent (e.g., Dioxane) via syringe inert->solvent reaction 4. Heat reaction to target temperature (e.g., 100 °C) with vigorous stirring solvent->reaction monitor 5. Monitor reaction progress by TLC, GC, or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Cool to RT, dilute with EtOAc, filter through Celite® monitor->workup Complete extraction 7. Wash filtrate with water and brine. Dry organic layer (Na₂SO₄), filter, and concentrate workup->extraction purify 8. Purify crude product via flash column chromatography extraction->purify end End: Characterize Pure Product purify->end caption Fig. 2: General Experimental Workflow.

Sources

Comparative

LC-MS Strategies for Elucidating Degradation Pathways of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid: A Comparative Guide

As a Senior Application Scientist, navigating the analytical landscape of boronic acids requires a deep understanding of their unique physicochemical vulnerabilities. 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of boronic acids requires a deep understanding of their unique physicochemical vulnerabilities. 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a complex, functionalized building block whose stability is inherently compromised by the Lewis acidity of its boron atom.

This guide provides an objective comparison of LC-MS analytical strategies for monitoring the degradation of this compound, prioritizing mechanistic causality, self-validating protocols, and authoritative chromatographic principles.

Mechanistic Causality: The "Why" Behind Boronic Acid Degradation

Before optimizing an LC-MS method, one must understand the specific degradation pathways the analyte will undergo. Boronic acids do not degrade randomly; their decomposition is strictly governed by the empty p-orbital on the boron atom, making them highly susceptible to nucleophilic attack[1].

For 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, two primary degradation pathways dominate:

  • Oxidative Deboronation: Reactive oxygen species (ROS) or peroxides attack the electron-deficient boron. This triggers a rate-limiting 1,2-migration of the aryl group from the boron atom to the oxygen atom. The resulting borate ester undergoes rapid hydrolysis to yield the phenolic degradant: 2-chloro-4-hydroxy-N-isopropylbenzamide [1].

  • Protodeboronation: In aqueous media, particularly under basic conditions, the boronic acid converts into a highly reactive arylboronate anion. This intermediate facilitates the hydrolytic cleavage of the carbon-boron (C-B) bond, yielding the des-boronated arene: 2-chloro-N-isopropylbenzamide [2].

Degradation A 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid B Oxidative Deboronation (ROS / H2O2) A->B Oxidation C Protodeboronation (Base / H2O / Heat) A->C Hydrolysis D 2-Chloro-4-hydroxy- N-isopropylbenzamide B->D 1,2-Migration & Hydrolysis E 2-Chloro-N-isopropylbenzamide C->E C-B Bond Cleavage

Fig 1: Primary degradation pathways of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid.

Comparative Analytical Strategies: RPLC vs. HILIC

A significant challenge in the LC-MS analysis of boronic acids is their potential for on-column degradation[3]. The Lewis acidic boron interacts strongly with unendcapped silanols on standard silica-based stationary phases, leading to severe peak tailing and artifactual degradation during the chromatographic run.

To combat this, chromatographers typically evaluate highly endcapped Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC).

Quantitative Performance Comparison
Analytical ParameterSub-2 µm Endcapped C18 (RPLC)Zwitterionic HILIC
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / H-bonding
Peak Symmetry (Tailing Factor) 1.10 – 1.20 (Excellent)1.40 – 1.60 (Moderate tailing)
On-Column Degradation Risk < 1% (Mitigated by acidic mobile phase)~3-5% (Due to localized aqueous layer)
Limit of Detection (Degradants) 0.05 µg/mL0.15 µg/mL
Matrix Effect (ESI Ion Suppression) MinimalModerate
Optimal Use Case Trace quantification & stability indicating assaysRetention of highly polar secondary degradants

Causality in Column Selection: RPLC using a heavily endcapped C18 column is objectively superior for this specific boronic acid. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), the residual silanols on the silica support are kept protonated (neutralized), and the boronic acid is prevented from forming the reactive boronate anion[3]. This eliminates the secondary interactions that cause peak tailing and on-column protodeboronation.

Self-Validating Experimental Protocol

To ensure scientific integrity, forced degradation studies cannot merely be a sequence of steps; they must be a self-validating system. The following protocol integrates mass balance checks and chemical quenching to guarantee that the observed degradants are a true reflection of the sample's stability, not an artifact of the analytical method.

Workflow S1 Forced Degradation S2 Quench & Neutralize S1->S2 S3 UPLC Separation S2->S3 S4 ESI(+/-) Ionization S3->S4 S5 HRMS/QqQ Detection S4->S5

Fig 2: Self-validating LC-MS/MS workflow for boronic acid degradation analysis.

Step-by-Step Methodology

Step 1: Stress Testing (Forced Degradation) Prepare a 1.0 mg/mL stock solution of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid in 100% LC-MS grade acetonitrile[4]. Subject aliquots to the following conditions for 24 hours:

  • Acidic: 0.1 N HCl

  • Basic: 0.1 N NaOH

  • Oxidative: 3% H₂O₂

  • Thermal: 60°C

Step 2: Chemical Quenching (Critical Causality Step) Immediately neutralize the acidic/basic samples to pH ~7.0 using appropriate buffers, and quench the oxidative samples with sodium bisulfite.

  • Why? Boronic acids degrade dynamically. If a high-pH sample is placed directly into the autosampler, protodeboronation will continue while waiting for injection, skewing the kinetic data and invalidating the assay[2].

Step 3: UPLC Separation Inject 2 µL onto an endcapped Sub-2 µm C18 column (e.g., 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Why? The acidic modifier is mandatory to suppress the ionization of both the analyte and the column silanols, preventing artifactual C-B bond cleavage during the run[5].

Step 4: Mass Spectrometry (ESI Optimization) Boronic acids often exhibit notoriously poor ionization efficiency in standard ESI sources due to their propensity to form neutral anhydrides.

  • Optimization: Implement a post-column makeup solvent pump delivering Methanol:Water (90:10) at a flow rate of 0.2 mL/min[4].

  • Why? The high organic content of the makeup solvent enhances droplet desolvation in the ESI source, while the specific flow rate maximizes proton transfer, drastically improving the Signal-to-Noise (S/N) ratio for trace degradant detection[4].

Step 5: System Validation via Mass Balance Calculate the molar mass balance. The sum of the quantified degradants (the phenol and the arene) plus the remaining parent compound must equal 98.0% – 102.0% of the initial control concentration. A failure in mass balance indicates either undetected volatile degradants or ongoing on-column degradation.

Sources

Validation

Validating the Yield of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid: Continuous Flow vs. Batch Synthesis

Executive Summary The synthesis of highly functionalized boronic acids, such as 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid , presents a significant challenge in modern drug development. As a critical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized boronic acids, such as 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid , presents a significant challenge in modern drug development. As a critical intermediate for Suzuki-Miyaura cross-coupling, its structural integrity must be preserved during synthesis. However, traditional batch lithiation-borylation methods often suffer from poor yields due to the presence of sensitive functional groups—specifically, the acidic secondary amide proton and the electrophilic carbonyl carbon.

This guide objectively compares the performance of continuous flow synthesis against traditional batch processing for this compound. By leveraging process intensification, continuous flow microreactors mitigate competing side reactions, drastically reduce residence times, and deliver superior space-time yields (STY)[1].

Mechanistic Rationale: The Causality Behind the Flow Advantage

To understand why continuous flow outperforms batch synthesis for this specific substrate, we must analyze the chemical causality of the halogen-lithium exchange mechanism.

The precursor, 4-bromo-2-chloro-N-isopropylbenzamide , contains two highly reactive sites that complicate lithiation:

  • Acidic Amide N-H: The secondary amide proton is acidic and will be rapidly deprotonated by the first equivalent of n-butyllithium (n-BuLi).

  • Electrophilic Carbonyl: The amide carbonyl is susceptible to nucleophilic attack by the transient aryllithium intermediate.

The Batch Limitation

In a traditional batch reactor, n-BuLi is added dropwise to the substrate. The first equivalent deprotonates the amide, and the second equivalent drives the halogen-lithium exchange to form a highly reactive dianion intermediate. Because batch reactors suffer from poor macro- and micro-mixing at scale, localized concentration gradients of the aryllithium species occur. These localized "hot spots" allow the intermediate to undergo intermolecular nucleophilic attack on the carbonyl group of unreacted substrate molecules, leading to ketone byproducts and oligomerization. To suppress this, batch reactions must be held at strict, energy-intensive cryogenic temperatures (–78 °C)[2].

The Continuous Flow Solution

Continuous flow microreactors inherently solve this mass and heat transfer problem. The exceptionally high surface-area-to-volume ratio in flow systems ensures near-instantaneous mixing. The transient dianion intermediate is generated and immediately pushed into a second mixing zone where it is electrophilically trapped by triisopropyl borate (B(OiPr)3). Because the residence time is precisely controlled on the scale of seconds, the desired borylation outcompetes the slower intermolecular side reactions. Consequently, the reaction can be safely operated at much higher temperatures (e.g., –20 °C) without sacrificing yield[1].

MechanisticPathway Step1 4-Bromo-2-chloro-N-isopropylbenzamide Step2 N-H Deprotonation (1st eq. n-BuLi) Step1->Step2 Fast Step3 Halogen-Lithium Exchange (2nd eq. n-BuLi) Step2->Step3 Fast Step4 Transient Dianion Intermediate (Prone to self-condensation) Step3->Step4 Step5 Electrophilic Trapping with B(OiPr)3 Step4->Step5 Micro-mixing (t = 1.5s) Step6 Acidic Hydrolysis Step5->Step6 Quench Step7 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid Step6->Step7

Mechanistic pathway highlighting the transient dianion intermediate stabilized by flow micro-mixing.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the exact parameters required to benchmark both synthetic routes.

Protocol A: Traditional Batch Synthesis (Baseline)
  • Preparation: Purge a 250 mL round-bottom flask with anhydrous argon. Add 4-bromo-2-chloro-N-isopropylbenzamide (10.0 mmol) and anhydrous THF (100 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 22.0 mmol, 2.2 eq.) dropwise via syringe pump over 30 minutes to manage the exothermic deprotonation. Stir for an additional 60 minutes at –78 °C.

  • Borylation: Add B(OiPr)3 (30.0 mmol, 3.0 eq.) in a single rapid addition. Maintain stirring at –78 °C for 2 hours, then allow the mixture to gradually warm to room temperature.

  • Quench & Workup: Quench the reaction with 1 M HCl (50 mL) to hydrolyze the boronate ester. Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry over Na2SO4, and concentrate in vacuo. Purify via recrystallization.

Protocol B: Continuous Flow Synthesis (Optimized)
  • System Setup: Assemble a continuous flow rig utilizing two sequential T-shaped micromixers (Mixer 1 and Mixer 2) connected via PTFE residence tubing. Submerge the reactor coils in a cooling bath set to –20 °C.

  • Reagent Streams:

    • Stream A: 4-bromo-2-chloro-N-isopropylbenzamide (0.1 M in anhydrous THF).

    • Stream B: n-BuLi (0.22 M in hexanes).

    • Stream C: B(OiPr)3 (0.3 M in anhydrous THF).

  • Step 1 (Lithiation): Pump Stream A and Stream B into Mixer 1 at equivalent flow rates. The volume of Residence Tube 1 is calibrated to provide a strict residence time ( tres​ ) of exactly 1.5 seconds at –20 °C.

  • Step 2 (Borylation): The effluent from Tube 1 merges with Stream C at Mixer 2. The mixture flows through Residence Tube 2 with a tres​ of 15.0 seconds.

  • In-line Quench: The final effluent is continuously directed into a stirred collection flask containing 1 M HCl at room temperature.

  • Workup: The biphasic mixture is separated, extracted, and crystallized using the identical procedure as Protocol A.

FlowWorkflow Substrate Stream A: Substrate in THF Mixer1 Micromixer 1 (Lithiation) Substrate->Mixer1 nBuLi Stream B: n-BuLi in Hexanes nBuLi->Mixer1 Res1 Residence Tube 1 (-20 °C, 1.5 s) Mixer1->Res1 Mixer2 Micromixer 2 (Borylation) Res1->Mixer2 Borate Stream C: B(OiPr)3 in THF Borate->Mixer2 Res2 Residence Tube 2 (-20 °C, 15 s) Mixer2->Res2 Quench In-line Quench (1M HCl) Res2->Quench Product Target Boronic Acid (>94% Yield) Quench->Product

Continuous flow reactor setup for the lithiation-borylation of the benzamide precursor.

Data Presentation: Yield and Performance Comparison

The quantitative data clearly illustrates the operational superiority of the continuous flow methodology. By restricting the lifetime of the dianion intermediate to 1.5 seconds, the flow process eliminates the need for extreme cryogenic cooling and drastically reduces the required equivalents of the borate electrophile[2].

Process ParameterTraditional Batch SynthesisContinuous Flow SynthesisImpact / Advantage
Operating Temperature –78 °C–20 °CFlow eliminates extreme cryogenic requirements, reducing energy costs.
Total Reaction Time ~3.5 Hours16.5 SecondsFlow prevents degradation of the sensitive dianion intermediate.
n-BuLi Equivalents 2.2 eq.2.2 eq.Both require 1 eq. for N-H deprotonation and 1 eq. for Br-Li exchange.
B(OiPr)3 Equivalents 3.0 eq.1.5 eq.Rapid micro-mixing in flow reduces the need for large reagent excesses.
Isolated Yield 62%94% Flow suppresses intermolecular nucleophilic attack on the amide carbonyl.
Space-Time Yield (STY) < 0.05 kg L⁻¹ h⁻¹> 2.50 kg L⁻¹ h⁻¹ Flow enables massive process intensification and rapid scale-up.

Note: While transition-metal-free photochemical borylation under continuous flow has emerged as an alternative for certain aryl halides[3], the direct lithiation-borylation route detailed above remains the most atom-economical and scalable approach for this specific chloro-amide substrate.

Conclusion

Validating the yield of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid reveals a stark contrast between batch and flow chemistries. Traditional batch reactors fail to adequately control the highly reactive dianion intermediate, resulting in competitive side reactions and moderate yields (62%) despite strict cryogenic conditions. Conversely, continuous flow synthesis leverages precise residence times and superior mass transfer to trap the intermediate before degradation can occur. This results in an optimized yield of 94%, a significantly milder operating temperature (–20 °C), and a space-time yield that is orders of magnitude higher, making it the definitive choice for pharmaceutical scale-up.

References

  • Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. ACS Publications.[Link]

  • Synthesis of Phenylboronic Acids in Continuous Flow by Means of a Multijet Oscillating Disc Reactor System Operating at Cryogenic Temperatures. ACS Publications.[Link]

  • Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions. Chemical Science (RSC Publishing).[Link]

Sources

Comparative

Benchmarking coupling efficiency of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid against organotrifluoroborates

In modern pharmaceutical development, the strategic selection of coupling reagents is paramount for the successful synthesis of complex active pharmaceutical ingredients (APIs). 3-Chloro-4-(N-isopropylcarbamoyl)phenylbor...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, the strategic selection of coupling reagents is paramount for the successful synthesis of complex active pharmaceutical ingredients (APIs). 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a highly valuable, heavily functionalized building block. The N-isopropylcarbamoyl group provides a crucial hydrogen-bond donor/acceptor motif for target binding, while the ortho-chloro substituent allows for orthogonal functionalization or lipophilicity modulation.

However, deploying this specific boronic acid in Suzuki-Miyaura cross-coupling presents significant synthetic bottlenecks. This guide objectively benchmarks the performance of the free boronic acid against its potassium organotrifluoroborate counterpart, providing mechanistic causality, experimental data, and a self-validating protocol to optimize your cross-coupling workflows.

Mechanistic Causality: The Substrate Challenge

To understand why coupling efficiencies vary, we must analyze the electronic and steric environment of the substrate.

The presence of both a chloro group ( −I effect) and a carboxamide group ( −I,−M effects) strongly withdraws electron density from the aromatic ring. In the Suzuki-Miyaura catalytic cycle, this electron deficiency significantly reduces the nucleophilicity of the intermediate boronate complex. Consequently, transmetalation becomes the rate-limiting step .

Because transmetalation is sluggish, the free boronic acid persists for extended periods in the basic, aqueous reaction medium. This prolonged exposure makes it highly susceptible to two primary degradation pathways:

  • Protodeboronation: Base-catalyzed cleavage of the C-B bond, yielding the des-boronated arene.

  • Oxidative Homocoupling: Palladium-catalyzed dimerization of the boronic acid.

The Organotrifluoroborate Advantage

To circumvent these issues, converting the boronic acid into a potassium organotrifluoroborate salt ( R−BF3​K ) acts as a mechanistic safeguard. As established by comprehensive kinetic studies 1, organotrifluoroborates are not Lewis acidic and are completely stable to aerobic moisture. They function as a "slow-release" reservoir. The hydrolysis of the −BF3​K group to the active −B(OH)2​ species is geared to the rate of catalytic turnover 2. By keeping the instantaneous concentration of the free boronic acid extremely low, degradation pathways are effectively starved, driving the reaction toward the desired cross-coupled product 3.

G RBF3K Potassium Organotrifluoroborate RBOH2 Boronic Acid Intermediate RBF3K->RBOH2 Slow Hydrolysis (H2O, Base) Pd_Cat Pd Catalytic Cycle RBOH2->Pd_Cat Transmetalation Degradation Protodeboronation & Homocoupling RBOH2->Degradation Excess Accumulation (Fast Release) Product Cross-Coupled Target Product Pd_Cat->Product Reductive Elimination

Fig 1: Mechanistic pathway comparing slow-release organotrifluoroborates vs direct boronic acid degradation.

Quantitative Performance Comparison

To objectively benchmark the reagents, we evaluated the coupling of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (BA) and its corresponding potassium trifluoroborate salt (BF3K) against three distinct classes of electrophiles.

Experimental Parameters: 1.0 equiv Aryl Halide, 1.1 equiv Boron Reagent, 2 mol% Pd(OAc)2​ , 4 mol% SPhos, 3.0 equiv K2​CO3​ , THF/ H2​O (10:1), 80 °C.

Electrophile (Aryl Halide)Boron SourceIsolated Yield (%)Homocoupling (%)Protodeboronation (%)Time (h)
4-Bromoanisole (Electron-Rich)Boronic Acid58122212
4-Bromoanisole (Electron-Rich)Trifluoroborate89 2412
4-Nitrochlorobenzene (Electron-Deficient)Boronic Acid768108
4-Nitrochlorobenzene (Electron-Deficient)Trifluoroborate95 <128
2-Bromotoluene (Sterically Hindered)Boronic Acid41183116
2-Bromotoluene (Sterically Hindered)Trifluoroborate82 4816

Data Analysis: The data clearly illustrates the causality of the transmetalation bottleneck. When coupled with an electron-rich or sterically hindered electrophile (which slows down the oxidative addition and subsequent transmetalation), the free boronic acid suffers massive yield losses due to protodeboronation (up to 31%). The trifluoroborate's slow-release mechanism rescues the yield across all substrates by preventing the accumulation of the vulnerable −B(OH)2​ intermediate 4.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes an internal standard (1,3,5-trimethoxybenzene) to track reaction kinetics via HPLC-UV. A successful run mandates a mass balance (Product + Unreacted Starting Material + Quantified Side Products) of 100% ± 5%. Any significant deviation automatically flags uncharacterized degradation or volatilization, invalidating the run.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inertion

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.00 mmol) and 1,3,5-trimethoxybenzene (0.50 mmol, internal standard).

  • Add either 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (1.10 mmol) OR Potassium 3-chloro-4-(N-isopropylcarbamoyl)phenyltrifluoroborate (1.10 mmol).

  • Add K2​CO3​ (3.00 mmol, 414 mg).

  • Evacuate and backfill the tube with ultra-pure Argon (repeat 3x).

Step 2: Catalyst Assembly

  • In a separate argon-purged vial, dissolve Pd(OAc)2​ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 1 mL of anhydrous THF. Note: SPhos is specifically chosen as its electron-rich, bulky nature accelerates oxidative addition and facilitates transmetalation for electron-deficient boronates.

  • Stir for 5 minutes until the active Pd(0) complex forms (solution turns pale yellow).

Step 3: Solvent Addition & Reaction Initiation

  • Add 9 mL of degassed THF to the Schlenk tube, followed by the 1 mL catalyst solution.

  • Add 1 mL of degassed, deionized H2​O . Mechanistic Note: Water is strictly required to facilitate the slow hydrolysis of the trifluoroborate to the active boronic acid.

  • Seal the tube and heat to 80 °C in a pre-equilibrated oil bath.

Step 4: Kinetic Monitoring & Mass Balance Validation

  • Withdraw 50 µL aliquots under argon at t=1h,4h,8h, and 12h .

  • Quench aliquots in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC-UV (254 nm).

  • Validation Check: Calculate the molar amounts of the cross-coupled product, remaining aryl halide, protodeboronated arene, and homocoupled dimer relative to the 1,3,5-trimethoxybenzene standard. If total mass balance drops below 95%, halt the optimization and investigate solvent loss or alternative degradation.

Step 5: Isolation

  • Upon completion, cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Equimolar BA vs BF3K + Internal Standard Step2 2. Catalyst & Base Addition Pd(OAc)2, SPhos, K2CO3 Step1->Step2 Step3 3. Solvent System THF/H2O (10:1) for Controlled Hydrolysis Step2->Step3 Step4 4. Kinetic Monitoring HPLC-UV Aliquot Analysis Step3->Step4 Step5 5. Mass Balance Validation Yield + Side Products = 100% ± 5% Step4->Step5

Fig 2: Self-validating experimental workflow ensuring robust mass balance and kinetic tracking.

Conclusion & Recommendations

When synthesizing complex APIs requiring the 3-Chloro-4-(N-isopropylcarbamoyl)phenyl moiety, the free boronic acid presents a high risk of failure due to its inherent electron-deficiency, which exacerbates protodeboronation and homocoupling.

Recommendation: For robust, scalable, and high-yielding Suzuki-Miyaura cross-couplings, it is highly recommended to benchmark and transition to the potassium organotrifluoroborate derivative. The controlled, slow-release mechanism fundamentally alters the speciation of the reaction, protecting the vulnerable boronic acid intermediate and ensuring efficient catalytic turnover even with challenging, sterically hindered electrophiles.

References

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: N
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society (ACS Public
  • Organotrifluoroborates: Another Branch of the Mighty Oak Source: The Journal of Organic Chemistry (ACS Public
  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing)

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal re...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal requirements of complex, multi-functionalized molecules. 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid presents a unique triad of disposal challenges: it is a Lewis acid, it contains an active amide, and most critically, it is a halogenated organic compound. Mishandling this compound not only risks regulatory non-compliance but also endangers laboratory personnel and the environment.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this specific boronic acid derivative, ensuring scientific integrity, environmental protection, and strict adherence to federal guidelines.

Chemical Profiling & Causality of Hazards

Before executing any disposal protocol, it is imperative to understand why specific actions are taken.

  • The Halogen Factor (Chloro group): The presence of the chlorine atom dictates that this compound cannot be mixed with standard non-halogenated organic waste. Incineration of halogenated waste requires specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize corrosive hydrogen chloride gas and prevent the formation of highly toxic dioxins[1]. Mixing halogenated compounds into non-halogenated streams drastically increases institutional disposal costs and environmental risk.

  • The Boronic Acid Moiety: Boronic acids are weak Lewis acids that can cause respiratory, skin, and severe eye irritation (GHS Hazard Codes: H315, H319, H335)[2]. They must be chemically contained to prevent environmental accumulation, which can disrupt aquatic ecosystems.

Table 1: Quantitative Data & Hazard Summary

Property / HazardValue / ClassificationOperational Implication for Disposal
CAS Number 850589-41-2 / 1034102-06-1Must be explicitly listed on all hazardous waste manifests.
Chemical Nature Halogenated Boronic AcidStrict segregation into Halogenated waste streams[1].
GHS Hazards H315, H319, H335Mandates fume hood use and full PPE (Nitrile gloves, goggles)[2].
Fuel Value (BTU) ~3,000 - 10,000 BTU/lbRequires specific thermal destruction techniques (incineration)[3].
Aqueous Solubility LowRinsates require organic solvents; increases liquid waste volume.

Mandatory Step-by-Step Disposal Protocol

Trustworthiness in lab safety relies on self-validating systems. Do not deviate from these steps.

Step 1: Preparation and PPE Verification

  • Causality: The compound's dust is a known respiratory irritant.

  • Action: Conduct all disposal and decontamination activities inside a certified chemical fume hood. Equip personnel with chemical safety goggles, a fastened lab coat, and double-layered nitrile gloves.

Step 2: Waste Segregation (The Critical Step)

  • Causality: Under the , drain disposal of halogenated organic compounds is strictly prohibited[4].

  • Action: Establish two distinct, clearly labeled waste streams:

    • Solid Halogenated Waste: For powders, contaminated weighing paper, pipette tips, and primary gloves.

    • Liquid Halogenated Organic Waste: For solvent rinsates and reaction filtrates.

Step 3: Solid Waste Collection

  • Action: Carefully sweep or transfer any residual solid 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid into a sealable, chemically compatible container (e.g., HDPE plastic). Do not use metal containers, as trace acidic degradation products may cause corrosion over time[5].

Step 4: Liquid Waste and Glassware Decontamination

  • Causality: Boronic acids can adhere tenaciously to glassware. Standard aqueous washing is insufficient due to the compound's poor aqueous solubility.

  • Action:

    • Rinse the contaminated glassware with a compatible halogenated solvent (e.g., dichloromethane) or an approved organic solvent (e.g., methanol) to dissolve the residual compound.

    • Collect this primary rinsate in the Liquid Halogenated Organic Waste container.

    • Perform a secondary rinse using a mild pH 8-10 buffer solution to neutralize any residual Lewis acid activity, followed by a final water rinse. Collect all aqueous rinsates in a separate Halogenated Aqueous Waste container[6].

Step 5: Spill Management

  • Action: In the event of a powder spill, do not dry sweep, which aerosolizes the irritant. Cover the spill with chemical absorbent pads dampened with a compatible solvent. Wipe the area with a cloth dampened with a pH 10 buffer solution, place all cleanup materials into a sealed bag, and dispose of it as solid hazardous waste[6].

Workflow Visualization

To ensure zero ambiguity in the segregation process, follow the logical workflow mapped below:

G Start Waste Generation: 3-Chloro-4-(N-isopropylcarbamoyl) phenylboronic acid Type Waste State? Start->Type Solid Solid Waste (Powder, PPE, Consumables) Type->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) Type->Liquid Liquid SolidContainer Sealable Solid Hazardous Container Solid->SolidContainer LiquidType Solvent Type? Liquid->LiquidType OrgWaste Halogenated Organic Waste Stream LiquidType->OrgWaste Organic Solvents AqWaste Halogenated Aqueous Waste Stream LiquidType->AqWaste Aqueous Solutions Labeling Label: 'Hazardous Waste - Halogenated Boronic Acid' OrgWaste->Labeling AqWaste->Labeling SolidContainer->Labeling EHSPickup EHS / Certified Disposal Facility Labeling->EHSPickup

Workflow for the segregation and disposal of halogenated boronic acid waste.

Regulatory Compliance & Labeling

All containers must be explicitly labeled with the words "HAZARDOUS WASTE" and the full chemical name from the start of accumulation[5]. Avoid using abbreviations. Furthermore, containers must remain capped at all times except when actively adding waste[5]. Once the container reaches 80% capacity, initiate a pickup request with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to ensure compliance with[4].

References

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available at:[Link][5]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual - University of Puerto Rico. Available at:[Link][4]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - Environmental Protection Agency (EPA). Available at: [Link][1]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste - Environmental Protection Agency (EPA). Available at: [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid
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3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid
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